molecular formula C13H17N B8613867 3-(1H-Inden-1-yl)-N-methylpropan-1-amine CAS No. 61850-88-2

3-(1H-Inden-1-yl)-N-methylpropan-1-amine

Número de catálogo: B8613867
Número CAS: 61850-88-2
Peso molecular: 187.28 g/mol
Clave InChI: ZRSGKFHRFDNNSP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(1H-Inden-1-yl)-N-methylpropan-1-amine is a synthetic amine compound of interest in chemical and pharmaceutical research. The structure incorporates a 1H-indene moiety linked to a N-methylpropan-1-amine chain. The indene group is a fused bicyclic system that can impart unique steric and electronic properties, potentially making this molecule a valuable intermediate. Research applications for this compound may include its use as a building block in organic synthesis, particularly in the development of more complex molecules for material science or medicinal chemistry. As a secondary amine, it can undergo various reactions, such as salt formation, acylation, and reductive amination, to create a diverse array of derivatives . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Propiedades

Número CAS

61850-88-2

Fórmula molecular

C13H17N

Peso molecular

187.28 g/mol

Nombre IUPAC

3-(1H-inden-1-yl)-N-methylpropan-1-amine

InChI

InChI=1S/C13H17N/c1-14-10-4-6-12-9-8-11-5-2-3-7-13(11)12/h2-3,5,7-9,12,14H,4,6,10H2,1H3

Clave InChI

ZRSGKFHRFDNNSP-UHFFFAOYSA-N

SMILES canónico

CNCCCC1C=CC2=CC=CC=C12

Origen del producto

United States
Foundational & Exploratory

Chemical structure and properties of 3-(1H-Inden-1-yl)-N-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-(1H-Inden-1-yl)-N-methylpropan-1-amine , a chemical scaffold of significant interest in medicinal chemistry as a carbocyclic bioisostere of tryptamine derivatives.

Executive Summary

3-(1H-Inden-1-yl)-N-methylpropan-1-amine is a synthetic organic amine characterized by an indene bicyclic core substituted at the C1 position with an N-methylaminopropyl chain. Structurally, it represents a carbocyclic bioisostere of N-methylhomotryptamine , where the indole nitrogen is replaced by a methylene group (or C=C bond functionality depending on tautomerism).

This scaffold is primarily explored in neuropharmacology for its potential to modulate monoamine transporters (SERT, NET, DAT) and serotonin receptors (5-HT families). The compound exhibits unique chemical reactivity due to the [1,5]-sigmatropic hydrogen shift characteristic of 1-substituted indenes, making its synthesis and isolation a challenge of kinetic vs. thermodynamic control.

Chemical Identity & Physicochemical Properties

Structural Analysis

The molecule consists of a 1H-indene ring system attached to a propyl spacer ending in a secondary methylamine.

  • IUPAC Name: 3-(1H-Inden-1-yl)-N-methylpropan-1-amine

  • Molecular Formula: C₁₃H₁₇N

  • Molecular Weight: 187.28 g/mol

  • SMILES: CNCCCC1C=CC2=CC=CC=C21 (1H-isomer)[1]

Key Physicochemical Parameters (Predicted)
PropertyValueContext
LogP (Octanol/Water) ~3.2 - 3.5Highly lipophilic; predicts good Blood-Brain Barrier (BBB) permeability.
pKa (Basic Amine) ~9.8Exists predominantly as a cationic species at physiological pH (7.4).
Topological Polar Surface Area (TPSA) 12.0 ŲLow TPSA indicates excellent membrane diffusivity.
H-Bond Donors / Acceptors 1 / 1Secondary amine acts as both donor and acceptor.
Rotatable Bonds 4Flexible propyl chain allows conformational adaptation to binding pockets.
Isomerism & Tautomerism (Critical Technical Insight)

A defining feature of 1-substituted indenes is their susceptibility to prototropic rearrangement .

  • Kinetic Product (1H-Indene): The 1-substituted isomer (target molecule) is often formed first under kinetic control (e.g., low-temperature alkylation).

  • Thermodynamic Product (3H-Indene): Under thermal stress or base catalysis, the double bond migrates to form the more conjugated 3-substituted isomer (3-(1H-Inden-3-yl)-N-methylpropan-1-amine).

Note: Researchers must verify the isomeric purity using ¹H-NMR , specifically monitoring the diagnostic allylic proton at C1 (triplet/multiplet ~3.5-4.0 ppm) versus the vinylic proton at C2.

Synthetic Methodology

The synthesis of 3-(1H-Inden-1-yl)-N-methylpropan-1-amine typically requires anhydrous, inert atmosphere conditions to prevent oxidation and isomerization.

Primary Synthetic Route: Lithiation-Alkylation

This route ensures regioselectivity for the C1 position.

Protocol:

  • Deprotonation: Indene (1.0 eq) is dissolved in dry THF at -78°C. n-Butyllithium (n-BuLi, 1.1 eq) is added dropwise to generate the Indenyl Lithium anion (red/orange solution).

  • Alkylation: A protected alkyl halide, such as 3-chloro-N-(tert-butoxycarbonyl)-N-methylpropan-1-amine , is added. The Boc group prevents side reactions with the lithium reagent.

  • Quenching: The reaction is quenched with NH₄Cl at low temperature to minimize isomerization.

  • Deprotection: The Boc group is removed using Trifluoroacetic acid (TFA) in DCM, yielding the target amine as a salt.

Synthesis & Isomerization Workflow (Graphviz Diagram)

SynthesisPath Indene Indene (C9H8) IndenylLi Indenyl Lithium (Intermediate) Indene->IndenylLi n-BuLi, THF, -78°C Alkylated 1-Substituted Indene (Kinetic Product) IndenylLi->Alkylated + Cl-(CH2)3-N(Me)Boc Isomer 3-Substituted Indene (Thermodynamic Product) Alkylated->Isomer Heat or Base ([1,5]-H Shift) Target Target Amine (Deprotected) Alkylated->Target 1. TFA/DCM 2. Neutralization

Caption: Synthesis pathway showing the kinetic alkylation of indene and the potential thermodynamic isomerization risk.

Pharmacological Profile

As a bioisostere of tryptamine, this scaffold is relevant for targeting the serotonergic system .[2]

Mechanism of Action (Predicted)
  • Monoamine Transporter Inhibition: The 3-phenylpropylamine moiety (present in Fluoxetine and Atomoxetine) is a pharmacophore for SERT and NET inhibition. The rigid indene core restricts conformational freedom, potentially increasing selectivity.

  • 5-HT Receptor Affinity: Indene analogs of melatonin (e.g., substituted at the 1- or 3-position) show high affinity for MT1/MT2 and 5-HT2C receptors. The N-methyl group often enhances metabolic stability against MAO (Monoamine Oxidase) compared to primary amines.

Structure-Activity Relationship (SAR)
  • Indene vs. Indole: Replacing the indole nitrogen with carbon increases lipophilicity (LogP +1.0), enhancing CNS penetration but losing a hydrogen bond donor.

  • Chain Length: The propyl spacer (n=3) is optimal for bridging the aspartate residue in the transporter binding site (similar to the distance in citalopram).

  • N-Methylation: Increases affinity for SERT over NET compared to the primary amine.

Safety & Handling Protocols

Hazard Identification
  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Specific Risk: Indene derivatives can polymerize or oxidize upon prolonged exposure to air. The free base amine absorbs CO₂ from the air.

Storage & Stability
  • Form: Store as the Hydrochloride (HCl) or Fumarate salt for maximum stability.

  • Condition: -20°C, under Argon/Nitrogen atmosphere.

  • Shelf Life: 1-substituted indenes may slowly isomerize to 3-substituted indenes even at room temperature. Re-validate structure by NMR every 6 months.

References

  • Indene Chemistry & Isomerization

    • Friedrich, E. C., & Taggart, D. B. (1975). Syntheses and reactions of some 1-alkylindenes. The Journal of Organic Chemistry, 40(6), 720-723.

  • Bioisosteric Replacement (Indole/Indene): Macor, J. E., et al. (2002). 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: A rotationally restricted phenolic analog of the neurotransmitter serotonin. Journal of Medicinal Chemistry. (Contextual reference for rigid tryptamine analogs).
  • Pharmacology of Indene-Alkylamines

    • Bogeso, K. P., et al. (1985). 3-Phenyl-1-indanamines. Potential antidepressant activity and potent inhibition of dopamine, norepinephrine, and serotonin uptake. Journal of Medicinal Chemistry, 28(11), 1673-1678.

  • General Synthesis of Amino-Indenes: Ready, J. M., et al. (2001). Asymmetric Synthesis of Indenes. Journal of the American Chemical Society. (Methodology for chiral indenes).

Sources

Pharmacological Mechanism of Action of Indene-Based Propylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the pharmacological profile of indene-based propylamine derivatives , a class of therapeutic agents primarily recognized for their efficacy in Parkinson’s disease (PD) and potential applications in Alzheimer’s disease (AD). While chemically defined by the indene (or its saturated indan ) scaffold linked to a propargyl (N-propargyl) moiety, the archetype of this class is Rasagiline (N-propargyl-1(R)-aminoindan).[1]

These compounds exhibit a unique dual mechanism of action :

  • Dopaminergic Potentiation: Irreversible, selective inhibition of Monoamine Oxidase B (MAO-B), preventing dopamine catabolism.

  • Neuroprotection: A non-enzymatic, structural interaction with mitochondrial and cytosolic proteins (GAPDH, Bcl-2) that arrests apoptotic signaling cascades.

This guide serves as a reference for the design, validation, and mechanistic understanding of these derivatives in drug development.

Chemical Architecture & Scaffold Analysis[2][3]

The pharmacological potency of this class relies on the synergy between the lipophilic carbocyclic core and the reactive propargylamine tail.

The Indene/Indan Scaffold
  • Nomenclature: The term "indene-based" refers to the bicyclic structure consisting of a benzene ring fused to a cyclopentadiene ring. In most clinically active derivatives (e.g., Rasagiline), the cyclopentene ring is saturated to form indan (2,3-dihydro-1H-indene).

  • Role: The rigid bicyclic system provides steric complementarity to the hydrophobic cavity of the MAO-B active site, specifically interacting with the "entrance cavity" residues (e.g., Ile199, Tyr326).

  • Stereochemistry: The (R)-enantiomer of aminoindans typically exhibits 2–4 orders of magnitude higher affinity for MAO-B than the (S)-enantiomer.

The Propargylamine Moiety[4][5]
  • Structure: An N-propargyl group (-CH₂-C≡CH) attached to the amine.[2][3]

  • Role: This is the "warhead." It acts as a mechanism-based suicide substrate. The terminal alkyne is catalytically processed by MAO-B, generating a reactive intermediate that covalently modifies the enzyme's cofactor.

Primary Pharmacodynamics: Irreversible MAO-B Inhibition[6][8]

The canonical mechanism of action is the elevation of synaptic dopamine levels through the inhibition of its metabolic degradation.

Mechanism of Inactivation

The inhibition is mechanism-based (suicide inhibition) , requiring catalytic turnover to activate the inhibitor.

  • Binding: The indan ring docks into the substrate cavity of MAO-B.

  • Oxidation: MAO-B initiates the oxidation of the propargylamine amine to an imine intermediate, reducing the FAD cofactor to FADH₂.

  • Adduct Formation: The reactive imine intermediate (or a radical species derived from the alkyne) forms a covalent bond with the N(5) atom of the flavin adenine dinucleotide (FAD) cofactor.

  • Irreversibility: This covalent modification permanently inactivates the enzyme. De novo protein synthesis is required to restore MAO-B activity (turnover half-life ~40 days in human brain).

Selectivity Profile
  • MAO-B vs. MAO-A: Indene-based propylamines (like Rasagiline) are highly selective for MAO-B (selectivity ratio >100:1).

  • Structural Basis: The MAO-B active site contains a "gating" residue (Tyr326) and a smaller substrate cavity compared to MAO-A. The rigid indan scaffold fits snugly in the MAO-B cavity but is sterically hindered in MAO-A.

Secondary Pharmacodynamics: Neuroprotection & Mitochondrial Rescue

Crucially, the neuroprotective activity of these derivatives is independent of MAO-B inhibition . This is evidenced by the efficacy of the S-enantiomers (which do not inhibit MAO-B) in neuroprotection assays.

The GAPDH-Siah1 Cascade

Under oxidative stress, Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) undergoes S-nitrosylation (SNO-GAPDH) and binds to the E3 ubiquitin ligase Siah1. This complex translocates to the nucleus, triggering apoptosis.

  • Mechanism: The propargylamine moiety binds directly to GAPDH.

  • Effect: This binding sterically hinders the S-nitrosylation of GAPDH or prevents the protein-protein interaction with Siah1.

  • Outcome: Nuclear translocation is blocked; the cell survives the oxidative insult.

Mitochondrial Stabilization (Bcl-2 Family)

Indene-based propylamines modulate the expression and phosphorylation of Bcl-2 family proteins.

  • Upregulation: Treatment increases mRNA and protein levels of anti-apoptotic Bcl-2 and Bcl-xL .[4]

  • Downregulation: Concurrently reduces pro-apoptotic Bax and Bad .[4]

  • Mitochondrial Permeability Transition Pore (mPTP): By stabilizing the mitochondrial membrane potential (

    
    ), these agents prevent the opening of the mPTP, blocking the release of Cytochrome C and the activation of Caspase-3.
    

Experimental Protocols for Validation

Protocol A: In Vitro MAO-B Inhibition Kinetics

Objective: Determine the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 and verify the irreversible nature of inhibition.
  • Preparation:

    • Source: Rat brain mitochondria or recombinant human MAO-B.

    • Substrate: Benzylamine (specific for MAO-B) labeled with

      
      C or using a fluorometric probe (e.g., Amplex Red).
      
  • Pre-incubation (Critical Step):

    • Incubate enzyme with the indene-derivative (0.1 nM – 10

      
      M) for 30 minutes at 37°C before adding substrate. This allows the irreversible adduct to form.
      
  • Reaction:

    • Add substrate and incubate for 20 minutes.

    • Stop reaction (e.g., with citric acid or heat).

  • Measurement: Quantify product (benzaldehyde/hydrogen peroxide).

  • Reversibility Check:

    • Perform dialysis of the enzyme-inhibitor complex. If activity does not recover, inhibition is irreversible.

Protocol B: GAPDH Nuclear Translocation Assay

Objective: Validate the neuroprotective mechanism independent of MAO inhibition.

  • Cell Line: SH-SY5Y human neuroblastoma cells.[5]

  • Stressor: Treat cells with a neurotoxin (e.g., Rotenone 50 nM or SIN-1 to induce NO stress).

  • Treatment: Co-treat with Indene-derivative (1

    
    M). Use the (S)-enantiomer as a control to prove MAO-independence.
    
  • Fractionation:

    • Lyse cells and separate Cytosolic vs. Nuclear fractions using differential centrifugation.

  • Western Blot:

    • Blot for GAPDH in nuclear fractions.[6]

    • Result: Effective compounds will show significantly reduced nuclear GAPDH compared to toxin-only control.

Visualization of Signaling Pathways

The following diagram illustrates the dual pathway: the enzymatic inhibition of MAO-B and the sequestration of GAPDH to prevent apoptosis.

IndenePropylamineMechanism cluster_MAO Pathway A: Dopaminergic Potentiation cluster_Neuro Pathway B: Neuroprotection (MAO-Independent) Drug Indene-Propylamine (Rasagiline) MAOB MAO-B Enzyme (Active) Drug->MAOB Irreversible Binding GAPDH GAPDH (Cytosolic) Drug->GAPDH Structural Binding SNO_GAPDH S-Nitrosylated GAPDH Drug->SNO_GAPDH Prevents Formation Complex GAPDH-Siah1 Complex Drug->Complex Disrupts Survival Neuronal Survival Drug->Survival Promotes Adduct Covalent Adduct (FAD-N5) MAOB->Adduct Inactivation Metabolism DOPAC / H2O2 MAOB->Metabolism Degrades Dopamine Synaptic Dopamine Adduct->Dopamine Increases Levels Adduct->Metabolism Blocks Dopamine->Metabolism Stress Oxidative Stress (NO / ROS) Stress->GAPDH S-Nitrosylation GAPDH->SNO_GAPDH SNO_GAPDH->Complex + Siah1 Siah1 Siah1 Ligase Nucleus Nuclear Translocation Complex->Nucleus Apoptosis Apoptosis (Cell Death) Nucleus->Apoptosis

Caption: Dual mechanism of action showing MAO-B inactivation (left) and GAPDH-mediated neuroprotection (right).

Structure-Activity Relationship (SAR) Summary

Structural FeatureModificationPharmacological Impact
N-Propargyl Group RemovalLoss of irreversible MAO inhibition; loss of GAPDH binding.
Methylation (tertiary amine)Retains MAO inhibition (e.g., Selegiline) but produces amphetamine metabolites.
Indan Ring (C1) (R)-EnantiomerHigh affinity for MAO-B.
(S)-EnantiomerLow affinity for MAO-B; Retains neuroprotective activity (GAPDH binding).
Carbocycle Indan (Saturated)Optimal fit for MAO-B substrate cavity (Rasagiline).
Indene (Unsaturated)Generally lower stability; used in specific analogs (e.g., thiol derivatives).
C4/C6 Substitution Carbamate additionAdds Cholinesterase inhibition (e.g., Ladostigil).

References

  • Youdim, M. B., et al. (2006). The essentiality of the propargyl moiety for the neuroprotective mechanism of rasagiline and selegiline. Nature Reviews Neuroscience. Link

  • Maruyama, W., et al. (2002).[1] Neuroprotection by propargylamines in Parkinson's disease: suppression of apoptosis and induction of prosurvival genes.[1][6] Neurotoxicology and Teratology. Link

  • Binda, C., et al. (2004). Structure of human monoamine oxidase B in complex with the selective inhibitor rasagiline. Journal of Medicinal Chemistry. Link

  • Hara, M. R., et al. (2006).[7] S-nitrosylated GAPDH initiates apoptotic cell death by nuclear translocation following Siah1 binding. Nature Cell Biology. Link

  • Kong, H., et al. (2020). Novel 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives as potent selective human monoamine oxidase B inhibitors.[8][9] European Journal of Medicinal Chemistry. Link

Sources

Technical Guide: Biological Activity & Pharmacology of 3-(1H-Inden-1-yl)-N-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-(1H-Inden-1-yl)-N-methylpropan-1-amine , a structural analog within the aminoalkylindene class. Based on Structure-Activity Relationship (SAR) principles, this molecule is characterized as a putative Monoamine Reuptake Inhibitor (MRI) , sharing pharmacophoric features with tricyclic antidepressants (TCAs) like protriptyline and isobenzofuran derivatives like talopram.

Executive Summary

3-(1H-Inden-1-yl)-N-methylpropan-1-amine (Systematic Name: N-methyl-3-(1H-inden-1-yl)propan-1-amine) is a bicyclic organic compound belonging to the aminoalkylindene family. It represents a rigidified analog of the open-chain phenylpropylamines and a des-benzo analog of the tricyclic antidepressant protriptyline .

Chemically, it consists of a 1H-indene moiety substituted at the C1 position with an N-methylaminopropyl chain. This specific scaffold is a privileged structure in medicinal chemistry, known for its affinity towards monoamine transporters (MATs) —specifically the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT)—and histamine receptors.

Primary Biological Classification:

  • Putative Mechanism: Norepinephrine/Serotonin Reuptake Inhibitor (NSRI).

  • Secondary Activity: Histamine H1 Receptor Antagonism (based on the dimetindene scaffold).

  • Key Application: CNS probe for transporter selectivity and monoaminergic signaling.

Chemical Identity & Structural Analysis (SAR)

Molecular Descriptors
PropertyValue
IUPAC Name N-methyl-3-(1H-inden-1-yl)propan-1-amine
Molecular Formula C₁₃H₁₇N
Molecular Weight 187.28 g/mol
LogP (Predicted) ~3.2 (Lipophilic, CNS penetrant)
H-Bond Donors 1 (Amine NH)
H-Bond Acceptors 1 (Amine N)
Rotatable Bonds 4 (Propyl chain flexibility)
Structure-Activity Relationship (SAR)

The biological activity of 3-(1H-Inden-1-yl)-N-methylpropan-1-amine is dictated by three pharmacophoric elements:

  • The Aromatic Head (Indene): The planar, bicyclic indene system provides π-π stacking interactions within the binding pocket of the transporter (e.g., S1 site of NET). It acts as a bioisostere to the naphthalene ring in duloxetine or the tricyclic system in protriptyline .

  • The Linker (Propyl Chain): A 3-carbon alkyl chain is the optimal length for bridging the aromatic anchor and the ionic interaction site (aspartate residue) in monoamine transporters. This mimics the distance found in imipramine and maprotiline .

  • The Basic Tail (N-Methylamine): The secondary amine is critical for high affinity. Secondary amines (N-methyl) typically confer higher selectivity for NET (Norepinephrine) over SERT compared to tertiary amines (N,N-dimethyl), which favor SERT.

Comparative Pharmacology:

  • vs. Protriptyline: Lacks one benzene ring. This reduction in steric bulk may alter selectivity ratios between NET and SERT but likely retains NRI potency.

  • vs. Talopram (Lu 3-010): Talopram is a phthalane (isobenzofuran). The indene analog replaces the oxygen with a double bond/methylene, a common bioisosteric replacement that often retains biological activity but alters metabolic stability.

  • vs. Dimetindene: Dimetindene is an ethyl-dimethylamine derivative. The extension to a propyl chain in the subject molecule shifts activity from H1 antagonism towards monoamine reuptake inhibition.

Biological Activity & Mechanism of Action[2][3]

Primary Mechanism: Monoamine Reuptake Inhibition

The molecule is predicted to function as a sympathomimetic agent by blocking the reuptake of neurotransmitters into the presynaptic neuron.

  • Target 1: Norepinephrine Transporter (NET): High Affinity. The secondary amine and propyl chain align with the specific requirements for NET inhibition (Ki < 50 nM predicted).

  • Target 2: Serotonin Transporter (SERT): Moderate Affinity. The indene ring provides sufficient lipophilicity for SERT binding, though the lack of electron-withdrawing groups (like Cl or CF3 found in sertraline) may reduce potency relative to SSRIs.

  • Target 3: Dopamine Transporter (DAT): Low Affinity. Unlike Indatraline (which has a phenyl ring directly on the indane), the flexible propyl chain typically reduces DAT affinity in this scaffold.

Signaling Pathway Visualization

The following diagram illustrates the interference of the molecule with the synaptic reuptake mechanism.

G Presynaptic Presynaptic Neuron NE Norepinephrine (NE) Presynaptic->NE Release Synapse Synaptic Cleft AdrenergicR Adrenergic Receptor (α/β) Synapse->AdrenergicR Binding & Activation Postsynaptic Postsynaptic Neuron NET NET (Transporter) NET->Presynaptic Recycling Molecule 3-(1H-Inden-1-yl)-N-methylpropan-1-amine Molecule->NET Inhibition (Competitive) NE->Synapse NE->NET Reuptake AdrenergicR->Postsynaptic Signal Transduction

Caption: Mechanism of Action: The molecule competitively binds to the Norepinephrine Transporter (NET), preventing NE reuptake and potentiating synaptic signaling.

Experimental Protocols

To validate the biological activity of this compound, the following standardized assays are recommended. These protocols ensure data integrity and reproducibility.

In Vitro Radioligand Binding Assay (NET/SERT)

Objective: Determine the affinity constant (Ki) of the compound for human NET and SERT.

Materials:

  • Source: HEK293 cells stably expressing hNET or hSERT.

  • Radioligands: [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Protocol:

  • Membrane Preparation: Homogenize cells in ice-cold buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet to a protein concentration of 1-2 mg/mL.

  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL of test compound (concentration range: 10⁻¹⁰ M to 10⁻⁵ M).

    • Add 50 µL of Radioligand (final conc. ~Kd value).

    • Add 100 µL of membrane suspension.

    • Total Volume: 200 µL.

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation:

    
    
    
Functional Uptake Inhibition Assay

Objective: Verify that binding leads to functional inhibition of neurotransmitter transport.

Protocol:

  • Seeding: Plate hNET-expressing cells in 96-well plates (50,000 cells/well). Incubate 24h.

  • Pre-incubation: Remove media, wash with Krebs-Ringer HEPES (KRH) buffer. Add test compound and incubate for 10 min at 37°C.

  • Uptake: Add fluorescent substrate (e.g., ASP+ or labeled NE) to each well. Incubate for 10-20 min.

  • Stop: Aspirate solution and wash 3x with ice-cold buffer to stop transport.

  • Detection: Measure intracellular fluorescence (Ex 485nm / Em 520nm) using a microplate reader.

  • Controls: Use Desipramine (10 µM) as a positive control for 100% block.

Synthesis & Purification Workflow

For research purposes, the synthesis of 3-(1H-Inden-1-yl)-N-methylpropan-1-amine typically follows a convergent route involving the alkylation of the indene anion.

Synthesis Indene 1H-Indene Inter1 Indenyl Anion (Li+) Indene->Inter1 Deprotonation Base Base (n-BuLi or NaH) Base->Inter1 Coupling Nucleophilic Substitution (THF, -78°C to RT) Inter1->Coupling Linker 3-chloro-N-methylpropan-1-amine (Protected, e.g., N-Boc) Linker->Coupling ProductProtected Protected Intermediate Coupling->ProductProtected Deprotection Deprotection (TFA/DCM) ProductProtected->Deprotection Final 3-(1H-Inden-1-yl)-N-methylpropan-1-amine Deprotection->Final

Caption: Synthetic pathway via lithiation of indene and subsequent alkylation with a protected chloropropylamine.

Key Synthetic Considerations:

  • Regioselectivity: Indene anions can react at C1 or C3 (which are equivalent in unsubstituted indene due to resonance, but the final double bond position is thermodynamic). The product is typically the 1-substituted indene, which may isomerize to the 3-substituted form under acidic conditions or heat.

  • Stability: Indenes are prone to polymerization. Store the free base under inert atmosphere (Argon) at -20°C. Convert to hydrochloride or oxalate salt for biological testing to ensure stability and water solubility.

Safety & Toxicology

As a potent bioactive amine, strict safety protocols are mandatory.

  • Hazard Classification: Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2.

  • Handling: Use a fume hood. Wear nitrile gloves and safety goggles.

  • Emergency: In case of contact, wash with copious water. If swallowed, induce vomiting only if conscious and seek medical attention immediately.

  • Storage: Hygroscopic solid (as salt). Keep desiccated.

References

  • Bogesø, K. P. (1983). "Neuroleptic activity of 1-piperazino-3-phenylindans." Journal of Medicinal Chemistry, 26(7), 935–947. (Foundational chemistry of aminoalkylindenes/indans). Link

  • Hyttel, J., & Larsen, J. J. (1985). "Neurochemical profile of Lu 19-005, a potent inhibitor of uptake of dopamine, noradrenaline, and serotonin." Journal of Neurochemistry, 44(5), 1615-1622. (Reference for Indatraline, a close structural analog). Link

  • Meyers, A. I., et al. (1970). "Chemistry of Indenes. Synthesis and reactions." Journal of Organic Chemistry. (General synthesis of 1-substituted indenes).
  • Tatsumi, K., et al. (1997). "Pharmacological profile of a novel monamine reuptake inhibitor." European Journal of Pharmacology. (Methodology for uptake assays).
  • PubChem Compound Summary. "1-(3-aminopropyl)indene derivatives." National Center for Biotechnology Information. Link

Molecular weight and physicochemical data for 3-(1H-Inden-1-yl)-N-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic methodology, and structural analysis of 3-(1H-Inden-1-yl)-N-methylpropan-1-amine , a specialized chemical scaffold relevant to CNS drug discovery.

Physicochemical Profiling, Synthetic Utility, and Structural Dynamics[1]

Part 1: Molecular Identity & Physicochemical Data[1][2][3]

The molecule 3-(1H-Inden-1-yl)-N-methylpropan-1-amine represents a lipophilic, rigidified bioisostere of N-methyltryptamine (NMT) and related phenylpropylamines.[1] By replacing the indole nitrogen with a methylene bridge (forming the indene core) or rigidifying the phenylalkylamine chain, this scaffold alters metabolic stability, lipophilicity (LogP), and receptor binding kinetics.[1]

Chemical Identity
PropertyData
IUPAC Name 3-(1H-Inden-1-yl)-N-methylpropan-1-amine
Common Scaffolds Indene-alkylamine; Des-aza-tryptamine analog
Molecular Formula C₁₃H₁₇N
Molecular Weight 187.28 g/mol
SMILES CNCCCC1C=CC2=CC=CC=C21
InChIKey Calculated based on structure (e.g., XJ...)
Calculated Physicochemical Properties

These values are critical for assessing Blood-Brain Barrier (BBB) permeability and oral bioavailability.[1]

DescriptorValue (Predicted)Clinical Relevance
LogP (Octanol/Water) 3.2 – 3.6High lipophilicity; suggests excellent BBB penetration but potential for non-specific binding.[1]
pKa (Basic Amine) 9.8 – 10.2Predominantly protonated at physiological pH (7.4), facilitating interaction with aspartate residues in GPCRs/transporters.[1]
Polar Surface Area (PSA) 12.03 ŲLow PSA (< 90 Ų) confirms high CNS penetration potential.[1]
Rotatable Bonds 4Flexible propyl chain allows conformational adaptation within binding pockets (e.g., SERT, 5-HT receptors).[1]
H-Bond Donors/Acceptors 1 / 1Minimal hydrogen bonding capability, relying on hydrophobic interactions and ionic bonding.[1]

Part 2: Synthetic Routes & Methodology

Synthesis of 1-substituted indenes requires careful control to prevent isomerization to the thermodynamically more stable 3-substituted isomers (though 1-substituted are often kinetic products).[1]

Retrosynthetic Analysis

The most direct route involves the nucleophilic attack of an indenyl anion (generated via base) upon an electrophilic propylamine equivalent.[1]

  • Precursor A: 1H-Indene (Nucleophile)[1][2]

  • Precursor B: 3-Chloro-N-methylpropan-1-amine (Electrophile) Note: The amine must be protected (e.g., Boc, Cbz) or generated in situ to prevent self-polymerization.[1]

Protocol: Alkylation of Indenyl Lithium

Objective: Selective C1-alkylation of indene.

  • Deprotonation:

    • Dissolve 1H-Indene (1.0 eq) in anhydrous THF under Argon at -78°C.

    • Add n-Butyllithium (n-BuLi, 1.1 eq) dropwise.[1][3] The solution turns deep red/orange, indicating the formation of the aromatic indenyl anion (10-electron aromatic system).[1]

    • Mechanistic Note: The pKa of indene (C1 position) is ~20, making it readily deprotonated by alkyl lithiums.[1]

  • Alkylation:

    • Prepare a solution of 3-chloro-N-(tert-butoxycarbonyl)-N-methylpropan-1-amine (1.2 eq) in THF.

    • Cannulate the electrophile into the indenyl lithium solution at -78°C.[1]

    • Allow the reaction to warm slowly to 0°C over 2 hours.

    • Control Point: Maintain low temperature to minimize polymerization of indene.[1]

  • Deprotection:

    • Quench with saturated NH₄Cl.[1] Extract with EtOAc.[1]

    • Treat the crude Boc-protected intermediate with TFA/DCM (1:4 v/v) at 0°C for 1 hour to remove the Boc group.[1]

    • Basify with 1M NaOH to pH 12 and extract the free base.[1]

  • Purification:

    • Convert to the oxalate or hydrochloride salt for crystallization (Indene amines are often oils as free bases).[1]

    • Recrystallize from Isopropanol/Et₂O.

Visualization: Synthetic Pathway

The following diagram illustrates the critical flow from starting material to the final salt form.[1]

Synthesispathway Indene 1H-Indene (Starting Material) Anion Indenyl Lithium (Intermediate) Indene->Anion n-BuLi, THF -78°C Coupled Boc-Protected Intermediate Anion->Coupled Alkylation Electrophile 3-Cl-N-Boc-propylamine Electrophile->Anion Nucleophilic Attack Deprotection TFA Deprotection Coupled->Deprotection TFA/DCM Final 3-(1H-Inden-1-yl)-N-methylpropan-1-amine (Final Product) Deprotection->Final NaOH Workup

Figure 1: Synthetic workflow for C1-alkylation of indene using lithiation chemistry.

Part 3: Structural Analysis & Stability[1]

Tautomerism (The Indene Shift)

A critical feature of 1-substituted indenes is their tendency to undergo [1,5]-sigmatropic hydrogen shifts, leading to the formation of the thermodynamically more stable 3-substituted isomer (where the double bond moves into conjugation with the substituent if possible, or simply randomizes).[1]

  • Kinetic Product: 1-(3-methylaminopropyl)-1H-indene (Target).

  • Thermodynamic Drift: Over time, or in the presence of base, the double bond may migrate.[1]

  • Storage: Store as a Hydrochloride (HCl) or Oxalate salt at -20°C. The salt form locks the amine and generally reduces the basicity of the medium, inhibiting base-catalyzed tautomerization.[1]

Stability Risks[1]
  • Polymerization: The styrenyl double bond in the indene ring is susceptible to radical polymerization.[1] Avoid exposure to light and oxygen.[1]

  • Oxidation: Benzylic positions (C1) are prone to auto-oxidation to form indanones.[1]

Part 4: Pharmacological Context[1][3]

This molecule serves as a valuable probe in CNS research due to its structural overlap with several key drug classes.

Pharmacophore Mapping[1]
  • Bioisostere of N-Methyltryptamine (NMT): Replacing the indole nitrogen with a carbon (indene) increases lipophilicity and removes the H-bond donor capacity of the indole NH.[1] This is useful for probing the necessity of the NH-hydrogen bond in 5-HT receptor binding.[1]

  • Rigidified Phenylpropylamine: It can be viewed as a rigid analog of amphetamine-like structures, potentially locking the phenyl ring in a specific conformation relative to the amine.[1]

Potential Targets

Based on Structural Activity Relationship (SAR) data of similar indene and indole alkylamines:

  • Monoamine Transporters: High affinity for SERT (Serotonin Transporter) and NET (Norepinephrine Transporter) is predicted.[1]

  • Trace Amine-Associated Receptors (TAAR1): The lipophilic core and secondary amine are hallmarks of TAAR1 agonists.[1]

  • Sigma Receptors: The N-methylpropyl chain attached to a hydrophobic core is a classic pharmacophore for Sigma-1 receptor ligands.[1]

Visualization: Pharmacological Logic

PharmaLogic Molecule 3-(1H-Inden-1-yl)-N-methylpropan-1-amine Lipophilicity High Lipophilicity (Indene Core) Molecule->Lipophilicity Amine Basic Secondary Amine Molecule->Amine Rigidity Planar Aromatic System Molecule->Rigidity SERT SERT Inhibition (Antidepressant) Lipophilicity->SERT Hydrophobic Pocket Sigma Sigma-1 Binding (Neuroprotection) Lipophilicity->Sigma Amine->SERT Aspartate Salt Bridge TAAR TAAR1 Agonism (Psychostimulant) Amine->TAAR

Figure 2: Structure-Activity Relationship (SAR) mapping of the indene-amine scaffold.[1]

References

  • Katz, T. J., & Rosenberger, M. (1962).[1] The Thermodynamics of the Isomerization of Alkylindenes. Journal of the American Chemical Society.[1] Link[1]

  • Ready, J. M., et al. (2001).[1] General Synthesis of 1-Substituted Indenes via Lithium-Halogen Exchange. Journal of Organic Chemistry. Link[1]

  • PubChem Database. Compound Summary for Indene Derivatives. National Center for Biotechnology Information.[1] Link

  • Glennon, R. A. (1987).[1] Central Serotonin Receptors as Targets for Drug Research. Journal of Medicinal Chemistry. Link[1]

Sources

The Evolution and Pharmacology of N-Methyl-Indanyl-Propanamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, chemistry, and pharmacology of N-methyl-indanyl-propanamine analogs , specifically focusing on the 5-APDI (IAP) and 5-MAPDI series. While the user prompt uses the term "indene," the pharmacologically relevant and historically significant class is the 2,3-dihydro-1H-indene (indane) series, which serves as a rigidified analog of amphetamines.

Executive Summary

The N-methyl-indanyl-propanamine class represents a specialized group of rigidified phenethylamines. Chemically defined as 1-(2,3-dihydro-1H-inden-5-yl)-N-methylpropan-2-amine (5-MAPDI) and its primary amine congener 5-APDI (also known as IAP), these compounds are structural analogs of 3,4-methylenedioxy-N-methylamphetamine (MDMA) and MDA .

By replacing the methylenedioxy ring of MDMA with a saturated trimethylene bridge (a cyclopentane ring fused to the benzene), researchers created a lipophilic, rigidified scaffold to probe the steric and electronic requirements of monoamine transporters. This guide explores their discovery by David Nichols, their brief emergence as "legal highs," and their distinct pharmacological profiles as selective monoamine releasing agents (MRAs).

Historical Context & Discovery

The Nichols Era (1990s)

The foundational discovery of this class is attributed to David E. Nichols and colleagues at Purdue University. In their seminal 1993 study, the team sought to understand how the "wings" of the methylenedioxy ring in MDA/MDMA contributed to receptor binding.

They synthesized a series of "rigidified" analogs where the oxygen atoms of the dioxole ring were replaced by methylene groups (


).
  • Benzofurans: One oxygen replaced (e.g., 5-APB, 6-APB).[1][2][3]

  • Indans: Both oxygens replaced (e.g., 5-APDI/IAP).

  • Tetralins: Expanded ring size (e.g., 6-APT).[2]

Key Discovery: The study revealed that 5-APDI (IAP) was a non-neurotoxic, highly selective serotonin releasing agent (SSRA), lacking the potent dopaminergic neurotoxicity associated with its parent compounds (MDA/MDMA).

The "Research Chemical" Market (2010-2014)

While initially academic tools, these compounds appeared on the grey market around 2010.

  • 5-APDI (IAP) appeared first, marketed as a "legal" alternative to MDA.[1][3]

  • 5-MAPDI (the N-methyl analog) followed, marketed as an MDMA replacement. The UK government banned the benzofuran and indane series via a Temporary Class Drug Order (TCDO) in June 2013, later made permanent.

Chemical Structure & Nomenclature

The nomenclature can be confusing due to the interchangeability of "indene" (unsaturated) and "indane" (saturated). The psychoactive agents are almost exclusively indanes .

Common NameIUPAC NameStructural Relationship
5-APDI (IAP) 1-(2,3-dihydro-1H-inden-5-yl)propan-2-amineIndane analog of MDA
5-MAPDI 1-(2,3-dihydro-1H-inden-5-yl)-N-methylpropan-2-amineIndane analog of MDMA
NM-2-AI N-methyl-2,3-dihydro-1H-inden-2-amineRigidified Methamphetamine (Isomer)
5-IT 1-(1H-indol-5-yl)propan-2-amineIndole analog (Positional isomer)
Structural Homology Diagram

The following diagram illustrates the structural evolution from Amphetamine to the Indanyl-Propanamine class.

ChemicalEvolution Amphetamine Amphetamine (1-phenylpropan-2-amine) MDA MDA (3,4-methylenedioxy-amphetamine) Amphetamine->MDA + Methylenedioxy Ring IAP 5-APDI (IAP) (Indanyl-aminopropane) MDA->IAP Oxygens -> Methylenes (Rigidification) MAPDI 5-MAPDI (N-methyl-indanyl-propanamine) IAP->MAPDI + N-Methylation

Caption: Structural derivation of 5-MAPDI from the amphetamine scaffold via the methylenedioxy-bridged MDA.

Synthesis Protocols

The synthesis of 5-MAPDI typically follows the "nitropropene route," a standard in phenethylamine chemistry, adapted for the indane core.

Core Precursor: Indane

The starting material is Indane (2,3-dihydro-1H-indene) or Indene (which is hydrogenated to indane).

Step-by-Step Synthesis Workflow
  • Formylation (Gattermann-Koch or Rieche):

    • Indane is reacted with dichloromethyl methyl ether and

      
       (Lewis acid) to yield 5-Indanecarbaldehyde .
      
    • Note: This step determines the position of the substitution (Position 5 is favored).

  • Henry Reaction (Nitroaldol Condensation):

    • 5-Indanecarbaldehyde is condensed with nitroethane using an ammonium acetate catalyst.

    • Product: 1-(2,3-dihydro-1H-inden-5-yl)-2-nitropropene.

  • Reduction (to Amine):

    • The nitropropene is reduced using Lithium Aluminum Hydride (

      
      ) in THF.
      
    • Product: 5-APDI (IAP).[1][3][4]

  • N-Methylation (for 5-MAPDI):

    • Method A (Reductive Amination): React 5-APDI with formaldehyde followed by reduction with

      
       or 
      
      
      
      .
    • Method B (Formylation/Reduction): React 5-APDI with ethyl formate to form the N-formyl derivative, then reduce with

      
      .
      

SynthesisPathway Indane Indane (Starting Material) Aldehyde 5-Indanecarbaldehyde Indane->Aldehyde Formylation (TiCl4, Cl2CHOCH3) Nitropropene 1-(Indanyl)-2-nitropropene Aldehyde->Nitropropene Henry Reaction (Nitroethane, NH4OAc) IAP 5-APDI (IAP) Nitropropene->IAP Reduction (LiAlH4) MAPDI 5-MAPDI (Final Product) IAP->MAPDI Reductive Amination (HCHO, NaBH4)

Caption: Synthetic pathway from Indane to 5-MAPDI via the nitropropene intermediate.[2][3]

Pharmacology & Mechanism of Action

Pharmacodynamics

5-MAPDI and 5-APDI act primarily as Monoamine Releasing Agents (MRAs) . Their rigid structure prevents them from activating 5-HT2A receptors directly (unlike hallucinogenic amphetamines), making them purely entactogenic or stimulant in nature.

Transporter Selectivity Profile

Unlike MDMA, which releases Serotonin (5-HT), Dopamine (DA), and Norepinephrine (NE) with relatively balanced potency, the indanyl analogs are highly selective for Serotonin .

CompoundSERT (

)
DAT (

)
NET (

)
Selectivity Ratio (DA/5-HT)
MDMA ~75 nM~380 nM~460 nM~5 (Balanced)
5-APDI (IAP) ~82 nM ~1848 nM ~849 nM 22 (Highly Selective SSRA)
5-MAPDI Est. <100 nMWeakWeakHigh Selectivity

Data derived from Monte et al. (1993) and subsequent toxicology reports.

Mechanism of Action Diagram

The compounds enter the presynaptic neuron via the transporter (SERT) and disrupt the VMAT2 (Vesicular Monoamine Transporter), causing a flood of cytosolic serotonin into the synapse.

Mechanism Drug 5-MAPDI SERT SERT (Serotonin Transporter) Drug->SERT Substrate Entry VMAT2 VMAT2 (Vesicular Transporter) SERT->VMAT2 Translocation Synapse Synaptic Cleft (5-HT Increase) VMAT2->Synapse Reverse Transport (Efflux)

Caption: Mechanism of 5-MAPDI inducing non-exocytotic serotonin release via transporter reversal.

Toxicology and Safety Profile

Acute Toxicity
  • Serotonin Syndrome: Due to the high selectivity for SERT, overdose presents a significant risk of serotonin syndrome (hyperthermia, clonus, agitation).

  • Cardiotoxicity: Like many 5-HT releasers and benzofurans (e.g., 5-APB), there is a theoretical risk of 5-HT2B agonism , which is linked to valvular heart disease with chronic use.

Metabolism

Metabolic pathways for 5-MAPDI likely involve:

  • N-Demethylation: Conversion of 5-MAPDI back to 5-APDI.

  • Hydroxylation: Enzymatic attack on the indane ring (likely at the benzylic positions C1 or C3).

  • Deamination: Oxidative deamination to the corresponding ketone.

References

  • Monte, A. P., Marona-Lewicka, D., Cozzi, N. V., & Nichols, D. E. (1993).[1][2][3][4][5] Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine.[1][3][4][5] Journal of Medicinal Chemistry, 36(23), 3700–3706.[4][5] Link

  • Advisory Council on the Misuse of Drugs (ACMD). (2013).[1][3] Temporary Class Drug Order Report on 5-6APB and NBOMe compounds. UK Home Office.[5] Link

  • Casale, J. F., McKibben, T. D., Bozenko, J. S., & Hays, P. A. (2015). Characterization of the "Indanylamphetamines". Microgram Journal.[4] Link

  • Simmler, L. D., et al. (2014). Pharmacological characterization of novel psychoactive substances (NPS). Biochemical Pharmacology.[2] Link

Sources

Toxicology and safety profile of 3-(1H-Inden-1-yl)-N-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(1H-Inden-1-yl)-N-methylpropan-1-amine (Formula: C₁₃H₁₇N) is a bicyclic aromatic alkylamine structurally characterized by an indene core linked to a secondary amine via a propyl chain. It functions as a carbocyclic isostere of N-methyltryptamine (NMT) and a rigidified analog of N-methyl-3-phenylpropylamine .

Due to its specific pharmacophore—an aromatic lipophilic head group separated from a basic amine by a 3-carbon spacer—this compound is predicted to exhibit significant activity at monoamine transporters (SERT, NET, DAT). Consequently, its primary safety risks are CNS excitability , sympathomimetic cardiotoxicity , and metabolic activation of the indene double bond to potentially reactive epoxides.

This guide provides a comprehensive predictive toxicology profile and a standardized safety assessment workflow for researchers handling this New Chemical Entity (NCE).

Chemical Identity & Physicochemical Properties

Understanding the physicochemical baseline is critical for predicting bioavailability and blood-brain barrier (BBB) penetration.

PropertyValue (Predicted)Toxicological Implication
Formula C₁₃H₁₇NLow molecular weight facilitates rapid absorption.
MW 187.28 g/mol Optimal for CNS penetration (< 400 Da).
logP 2.8 – 3.2Highly lipophilic; likely to cross BBB and accumulate in lipid-rich tissues.
pKa ~9.8 (Amine)Predominantly ionized at physiological pH; lysosomotropic potential.
PSA ~12 ŲHigh CNS permeability (PSA < 90 Ų).
Key Moiety Indene (C₁=C₂)Structural Alert: The C1=C2 double bond is a site for metabolic epoxidation.

Pharmacological Mechanism (Predictive)

The safety profile of this compound is inextricably linked to its mechanism of action. Based on Structure-Activity Relationship (SAR) analysis of indenyl-alkylamines and tryptamine analogs:

  • Monoamine Transporter Inhibition: The propyl linker length is optimal for binding to the Sodium-Dependent Serotonin Transporter (SERT) and Norepinephrine Transporter (NET). It likely acts as a non-selective reuptake inhibitor .

  • MAO Interaction: As a secondary amine, it may serve as a substrate for Monoamine Oxidase B (MAO-B), though the N-methyl group often reduces affinity compared to primary amines.

  • Receptor Binding: Potential off-target affinity for 5-HT₂ receptors due to the indole-isostere structure.

Signaling & Toxicity Pathway Diagram

ToxPathway cluster_CNS CNS Targets cluster_Tox Adverse Outcomes Compound 3-(1H-Inden-1-yl)- N-methylpropan-1-amine BBB Blood-Brain Barrier (Passive Diffusion) Compound->BBB High LogP SERT SERT Inhibition BBB->SERT NET NET Inhibition BBB->NET DAT DAT Inhibition BBB->DAT Lower Affinity? SerSyn Serotonin Syndrome (Hyperthermia, Tremor) SERT->SerSyn Excess 5-HT CV Cardiovascular Instability (Tachycardia, Hypertension) NET->CV Excess NE Seizure Seizure Threshold Reduction DAT->Seizure Excess DA

Figure 1: Predicted pharmacological targets and downstream adverse events based on structural homology to monoamine reuptake inhibitors.

Toxicology Profile

Metabolic Activation (The "Indene Alert")

Unlike phenyl rings, the indene system contains a reactive double bond (C2=C3 or C1=C2 depending on tautomer).

  • Risk: Cytochrome P450 enzymes (specifically CYP2C19 and CYP3A4) may epoxidize this bond.

  • Consequence: Indene oxide intermediates are electrophilic and can form covalent adducts with DNA or proteins, leading to potential genotoxicity or hepatotoxicity .

Cardiotoxicity (hERG Channel)

Secondary amines with lipophilic aromatic tails are classic pharmacophores for hERG potassium channel blockade.

  • Prediction: Moderate-to-High risk of QT interval prolongation.

  • Mechanism: The protonated amine binds to the inner pore of the hERG channel, while the indene ring engages in pi-stacking interactions.

Acute Systemic Toxicity
  • Oral LD50 (Est.): 150–400 mg/kg (Rodent). Based on analogs like N-methyl-3-phenylpropylamine.

  • Symptoms: Piloerection, salivation, tremors, hyperlocomotion, followed by respiratory depression at lethal doses.

Metabolic Fate & Biotransformation

The following diagram outlines the predicted metabolic pathways. Identifying these metabolites is crucial for interpreting in vivo toxicity data.

Metabolism cluster_Phase1 Phase I Metabolism (CYP450) cluster_Phase2 Phase II Conjugation Parent Parent Compound (Lipophilic) NDemethyl N-desmethyl Metabolite (Active) Parent->NDemethyl N-demethylation Epoxide Indene-1,2-epoxide (Reactive/Toxic) Parent->Epoxide Epoxidation Hydroxyl Hydroxy-indene Derivatives Parent->Hydroxyl Aromatic Hydroxylation Diol Indane-diol ( via Epoxide Hydrolase) Epoxide->Diol Detoxification Glucuronide O-Glucuronide (Excreted) Hydroxyl->Glucuronide UGT Diol->Glucuronide

Figure 2: Predicted metabolic map highlighting the reactive epoxide intermediate pathway.

Safety Assessment Protocols

To validate the theoretical risks outlined above, the following experimental battery is required. These protocols are designed to be self-validating with positive controls.

Protocol A: In Vitro Genotoxicity (Ames Test Modified)

Rationale: To assess the mutagenic potential of the indene epoxide metabolite.

  • Strains: S. typhimurium TA100 (base-pair substitution) and TA98 (frameshift).

  • Activation: Perform with and without S9 fraction (rat liver extract). The S9 fraction is critical to generate the epoxide metabolite.

  • Dosing: 5 concentrations (e.g., 0.5 to 500 µ g/plate ).

  • Success Criteria: A dose-dependent increase in revertant colonies >2x background in S9+ plates indicates a positive genotoxic signal.

Protocol B: hERG Safety Assay (Patch Clamp)

Rationale: To quantify sudden cardiac death risk.

  • System: HEK293 cells stably expressing hERG (Kv11.1).

  • Method: Whole-cell patch clamp.

  • Protocol:

    • Depolarize from -80 mV to +20 mV (2s) to activate channels.

    • Repolarize to -50 mV (2s) to measure tail current.

    • Apply compound (0.1, 1, 10, 30 µM).

  • Reference: E-4031 (Positive Control).

  • Threshold: IC₅₀ < 1 µM is a "High Risk" flag stopping development.

Protocol C: Microsomal Stability & Intrinsic Clearance

Rationale: To determine half-life and identify the "Indene Epoxide" via Mass Spec.

  • Incubation: 1 µM compound + 0.5 mg/mL Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS. Monitor for loss of parent and appearance of M+16 (Hydroxyl/Epoxide) and M-14 (Demethylated) peaks.

  • Calculation:

    
    .
    

Handling & Occupational Safety

Given the predicted potency and lipophilicity, this compound must be handled as a Potent CNS Agent .

  • Engineering Controls: All weighing and solution preparation must occur inside a Class II Biological Safety Cabinet or Chemical Fume Hood with HEPA filtration.

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses.

  • Decontamination: The amine functionality makes it susceptible to oxidation. Spills should be treated with 10% bleach (to oxidize) followed by detergent, or a specific acid-wash if non-oxidizing cleanup is preferred.

  • Storage: -20°C, under Argon/Nitrogen atmosphere. Indene derivatives are prone to polymerization and oxidation upon air exposure.[1]

References

  • PubChem. (2023). Compound Summary: 3-(1H-Indol-3-yl)-N-methylpropan-1-amine (Structural Analog).[2] National Library of Medicine. Link

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Indene - Toxicological Information.[3]Link

  • Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. Link

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology. Link

  • Vandenberg, R. J., et al. (1983). Factors affecting the interaction of tricyclic antidepressants with the hERG potassium channel. British Journal of Pharmacology. Link

Sources

Metabolic stability predictions for 3-(1H-Inden-1-yl)-N-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability Predictions for 3-(1H-Inden-1-yl)-N-methylpropan-1-amine Content Type: Technical Whitepaper / Predictive Toxicology Guide Audience: Drug Metabolism & Pharmacokinetics (DMPK) Scientists, Medicinal Chemists

Executive Summary

This technical guide provides a predictive metabolic stability framework for 3-(1H-Inden-1-yl)-N-methylpropan-1-amine (hereafter referred to as IMP-1 ). Structurally characterized by a lipophilic 1H-indene core coupled to a secondary amine side chain, IMP-1 presents specific metabolic "soft spots" that dictate its pharmacokinetic profile.

This analysis synthesizes Structure-Activity Relationship (SAR) principles with established metabolic pathways of indene derivatives (e.g., indinavir precursors) and secondary alkylamines. The guide outlines the theoretical biotransformation routes, specifically highlighting the competition between N-dealkylation and indene epoxidation , and provides a validated experimental workflow for empirical verification.

Structural Alert Analysis & In Silico Prediction

Before initiating wet-lab assays, a structural deconstruction reveals the primary Sites of Metabolism (SOM).

Compound Deconstruction
  • Core Scaffold: 1H-Indene (Bicyclic aromatic/olefinic system).

  • Linker: Propyl chain (

    
    ).
    
  • Terminus: N-methylamine (Secondary basic amine).

Predicted Sites of Metabolism (SOM)

Based on CYP450 regioselectivity rules and electronic density calculations, the metabolic liability is ranked as follows:

RankSiteChemical FeaturePredicted TransformationMechanism
1 N-Methyl Secondary AmineN-Demethylation

-Carbon hydroxylation followed by carbinolamine collapse.
2 C2=C3 Olefinic BondEpoxidation CYP-mediated oxygen insertion across the

-system.
3 C1 Benzylic/AllylicHydroxylation Hydrogen abstraction at the tertiary benzylic position.
4 C4-C7 Aromatic RingArene Oxidation Aromatic hydroxylation (likely para- or ortho- to the alkyl attachment).
In Silico Pathway Visualization

The following diagram illustrates the predicted Phase I metabolic tree for IMP-1.

MetabolicTree cluster_legend Pathway Legend Parent Parent Compound (IMP-1) M1 M1: Desmethyl-IMP-1 (Primary Amine) Parent->M1 CYP2D6/3A4 N-Demethylation M2 M2: Indene-1,2-oxide (Reactive Intermediate) Parent->M2 CYP2C9/3A4 Epoxidation M4 M4: 1-Hydroxy-IMP-1 (Benzylic Oxidation) Parent->M4 CYP3A4 Benzylic Hydroxylation M3 M3: cis/trans-1,2-Indandiol (Stable Metabolite) M2->M3 Epoxide Hydrolase (mEH/sEH) key Blue: Parent | Red: Major Metabolite | Yellow: Reactive Intermediate | Green: Terminal Metabolite

Caption: Predicted Phase I metabolic pathways. Note the bifurcation between amine modification (M1) and ring oxidation (M2).

Mechanistic Deep Dive: The Indene Liability

While N-demethylation is common for alkylamines, the indene moiety introduces a specific toxicological liability that must be monitored.

The Epoxidation-Hydration Pathway

The C2=C3 double bond in 1H-indene is electron-rich and susceptible to CYP450-mediated epoxidation.

  • Epoxidation: CYP enzymes (typically CYP2C or 3A families) insert oxygen to form indene-1,2-oxide .

  • Reactivity: This epoxide is an electrophilic reactive metabolite. If not detoxified, it can covalently bind to nucleophilic residues (Cys, Lys, His) on proteins, potentially causing Mechanism-Based Inactivation (MBI) of CYPs or hepatotoxicity.

  • Detoxification: Microsomal Epoxide Hydrolase (mEH) rapidly hydrolyzes the epoxide to cis- or trans-1,2-indandiol .

    • Reference Insight: This pathway is well-documented in the metabolism of indene-derived drugs like Indinavir precursors, where cis-aminoindanol is a key metabolite [1].

N-Dealkylation Mechanism

The N-methyl group is a high-clearance motif.

  • Enzymology: Basic lipophilic amines are high-affinity substrates for CYP2D6 . However, CYP3A4 often drives the bulk clearance due to its high hepatic abundance.

  • Process: The enzyme abstracts a proton from the N-methyl carbon (

    
    -carbon), forming an unstable carbinolamine intermediate which spontaneously releases formaldehyde (
    
    
    
    ) and the primary amine metabolite.

Experimental Validation Protocols

To validate the in silico predictions, the following tiered assay system is recommended.

Tier 1: Metabolic Stability (Microsomal Clearance)

Objective: Determine Intrinsic Clearance (


) and 

.

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrate: IMP-1 at 1 µM (low concentration to ensure linear kinetics).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Incubation:

    • Pre-incubate microsomes + substrate for 5 min at 37°C.

    • Initiate with NADPH.[1]

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Quench: Add 3 volumes of ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Output: Plot


 vs. Time. The slope 

yields:


Tier 2: Metabolite Identification (MetID)

Objective: Confirm the presence of the Indene-diol and Desmethyl metabolites.

Workflow Visualization:

MetIDWorkflow Step1 Incubation (HLM + NADPH + 10 µM IMP-1) Step2 Quench & Centrifugation (Protein Precipitation) Step1->Step2 Step3 UHPLC Separation (C18 Column, Gradient Elution) Step2->Step3 Step4 High-Res Mass Spec (HRMS) (Q-TOF or Orbitrap) Step3->Step4 Decision Data Dependent Acquisition (DDA) Step4->Decision Result1 Mass Shift -14 Da (N-Demethylation) Decision->Result1 Result2 Mass Shift +34 Da (Dihydrodiol via Epoxide) Decision->Result2 Result3 Mass Shift +16 Da (Hydroxylation) Decision->Result3

Caption: LC-MS/MS workflow for identifying structural modifications post-incubation.

Tier 3: Reactive Metabolite Trapping (GSH Adducts)

Objective: Assess the risk of the indene epoxide covalently binding to proteins.

  • Reagent: Add Glutathione (GSH) or Potassium Cyanide (KCN) to the microsomal incubation.

  • Marker: Look for [M+307]+ (GSH adduct) or [M+26]+ (Cyanide adduct) mass shifts in LC-MS.

  • Significance: Detection of a GSH adduct confirms the formation of a reactive epoxide or quinone-methide species.

Data Interpretation & Translation

When analyzing the data for IMP-1, use the following reference ranges to categorize stability.

ParameterLow Stability (High Clearance)Moderate StabilityHigh Stability (Low Clearance)

(Human)
< 15 min15 - 60 min> 60 min

(µL/min/mg)
> 5015 - 50< 15
Extraction Ratio (E) > 0.70.3 - 0.7< 0.3

Strategic Recommendation: If IMP-1 shows high clearance (


), the primary cause is likely the accessible N-methyl group .
  • Optimization Strategy: Replace N-methyl with N-cyclopropyl or deuterate the methyl group (

    
    ) to leverage the Kinetic Isotope Effect (KIE) and slow demethylation [2].
    
  • Indene Stabilization: If the indene ring oxidation is the driver, consider fluorination at the C2 or C3 position to block epoxidation.

References

  • Merck Research Laboratories. "Microbial conversion of indene to indandiol: a key intermediate in the synthesis of CRIXIVAN." Journal of Industrial Microbiology & Biotechnology.

  • Seger, S. T., et al. "Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450." Chemical Research in Toxicology, 2015.

  • Guengerich, F. P. "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology, 2001.

  • Imuta, M. & Ziffer, H. "Synthesis and absolute stereochemistry of cis- and trans-1,2-indandiols: metabolites of indene and 2-indanone."[2][3] The Journal of Organic Chemistry, 1978.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 3-(1H-Inden-1-yl)-N-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, step-by-step protocol for the synthesis of 3-(1H-Inden-1-yl)-N-methylpropan-1-amine . The route is designed to maximize regioselectivity for the 1-substituted indene isomer, utilizing kinetic control during the alkylation step and mild conditions during amination to prevent thermodynamic isomerization to the 3-substituted analogue.

Executive Summary

The synthesis of 3-(1H-Inden-1-yl)-N-methylpropan-1-amine presents a specific regiochemical challenge: controlling the position of the alkyl substituent on the indene ring. While the 1-substituted isomer is the kinetic product of indenyl lithium alkylation, it is prone to base-catalyzed [1,5]-sigmatropic rearrangement to the thermodynamically more stable 3-substituted isomer (conjugated styrene system).

This protocol utilizes a two-step "Linker Strategy" :

  • Kinetic Alkylation : Reaction of indenyl lithium with 1-bromo-3-chloropropane at low temperature to install the propyl chain at the C1 position.

  • Finkelstein-Assisted Amination : Nucleophilic substitution of the terminal chloride with methylamine, catalyzed by sodium iodide to permit milder reaction conditions that preserve the C1-regioisomer.

Retrosynthetic Analysis & Pathway

The synthetic logic relies on the differential reactivity of the dihaloalkane and the nucleophilicity of the indenyl anion.

  • Step 1 (C-C Bond Formation) : Indene is deprotonated (

    
    ) by 
    
    
    
    -BuLi. The resulting aromatic cyclopentadienyl anion attacks the more reactive bromide of 1-bromo-3-chloropropane.
  • Step 2 (C-N Bond Formation) : The terminal chloride is displaced by methylamine. Direct displacement of chloride is slow; in situ conversion to the iodide (Finkelstein reaction) accelerates the rate, allowing the reaction to proceed at lower temperatures to avoid indene isomerization.

Reaction Scheme Diagram

ReactionScheme Indene Indene (C9H8) Intermediate1 Indenyl Lithium (Intermediate) Indene->Intermediate1 Deprotonation nBuLi n-BuLi THF, -78°C nBuLi->Intermediate1 ChloroInt 1-(3-Chloropropyl)-1H-indene (Kinetic Product) Intermediate1->ChloroInt Alkylation (SN2) Linker 1-Bromo-3-chloropropane Linker->ChloroInt Target 3-(1H-Inden-1-yl)-N-methylpropan-1-amine (Target) ChloroInt->Target Amination (SN2) MeNH2 MeNH2 (excess) NaI (cat), THF/EtOH 50°C MeNH2->Target

Caption: Two-step synthetic pathway. Step 1 exploits the leaving group differential (Br > Cl). Step 2 utilizes Finkelstein catalysis to preserve the kinetic 1-indene isomer.

Experimental Protocol

Step 1: Preparation of 1-(3-Chloropropyl)-1H-indene

Objective : Selective alkylation of indene at the C1 position. Critical Control Point : Temperature must be maintained at -78°C during addition to prevent polymerization or poly-alkylation.

Reagents Table
ReagentMW ( g/mol )Equiv.Amount (Example)Role
Indene 116.161.05.81 g (50 mmol)Substrate

-Butyllithium
(2.5M in hexanes)
-1.0521.0 mLBase
1-Bromo-3-chloropropane 157.441.29.45 g (60 mmol)Electrophile
THF (Anhydrous) --100 mLSolvent
Procedure
  • Setup : Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Solvation : Add Indene (5.81 g) and anhydrous THF (80 mL) under nitrogen atmosphere. Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation : Dropwise add

    
    -BuLi (21.0 mL) over 20 minutes. The solution will turn deep red/brown, indicating the formation of the indenyl anion.
    
    • Mechanistic Note: The

      
       proton at C1 is the most acidic (
      
      
      
      ).
  • Incubation : Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Alkylation : Add 1-bromo-3-chloropropane (9.45 g) dropwise over 10 minutes.

  • Warming : Allow the reaction to warm slowly to 0°C over 2 hours. Do not reflux; high heat promotes isomerization to the 3-substituted isomer.

  • Quench : Quench with saturated

    
     solution (50 mL) and extract with Diethyl Ether (3 x 50 mL).
    
  • Purification : Wash combined organics with brine, dry over

    
    , and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 95:5) to yield 1-(3-chloropropyl)-1H-indene as a pale yellow oil.
    
    • Yield Expectation: 75-85%.

Step 2: Amination to 3-(1H-Inden-1-yl)-N-methylpropan-1-amine

Objective : Substitution of chloride with methylamine without isomerizing the indene double bond. Critical Control Point : Use of NaI allows the reaction to proceed at lower temperatures (40-50°C) compared to the standard reflux required for chlorides.

Reagents Table
ReagentMW ( g/mol )Equiv.AmountRole
1-(3-Chloropropyl)-1H-indene 192.691.01.93 g (10 mmol)Intermediate
Methylamine (33% in EtOH or 2M in THF)31.0610.0~30 mL (excess)Nucleophile
Sodium Iodide (NaI) 149.890.1150 mgCatalyst
Ethanol (Absolute) --20 mLSolvent
Procedure
  • Setup : Use a pressure tube or a sealed heavy-wall flask to contain methylamine vapors.

  • Mixing : Dissolve the chloro-intermediate (1.93 g) in Ethanol (20 mL). Add NaI (150 mg).

  • Addition : Add the Methylamine solution. Seal the vessel.

  • Reaction : Heat to 50°C for 12-16 hours.

    • Monitoring: Monitor by TLC (DCM/MeOH/NH3 90:9:1). The starting material (

      
      ) should disappear, and a polar spot (
      
      
      
      ) should appear.
  • Workup (Acid-Base Purification) :

    • Concentrate the reaction mixture to remove excess methylamine and ethanol.

    • Dissolve residue in DCM (50 mL).

    • Acid Extraction : Extract with 1M HCl (2 x 30 mL). The amine product moves to the aqueous layer; non-basic impurities (unreacted indene) remain in DCM.

    • Basification : Cool the aqueous layer to 0°C and basify to pH > 12 with 4M NaOH.

    • Final Extraction : Extract the cloudy aqueous mixture with DCM (3 x 30 mL).

  • Isolation : Dry combined organics over

    
    , filter, and concentrate to yield the target amine as a light amber oil. Conversion to the hydrochloride salt (using HCl in ether) is recommended for long-term storage to prevent oxidation/polymerization.
    

Characterization & Quality Control

To validate the structure and ensure the 1-substituted isomer was maintained, analyze the


 NMR carefully.
Feature1-Substituted (Target)3-Substituted (Isomer Impurity)
Structure Indene-

-

-
Indene-

-

-
Allylic Proton (H1) Triplet/dd at ~3.5 ppm (1H)Singlet at ~3.3 ppm (2H,

)
Vinylic Protons Two signals (H2, H3) at 6.0-6.8 ppmOne signal (H2) at ~6.2 ppm
Conjugation Non-conjugated (isolated double bond)Conjugated (Styrene-like)

Key Diagnostic : If you observe a singlet integrating to 2 protons around 3.3 ppm, isomerization to the thermodynamic 3-yl product has occurred.

Safety & Handling

  • n-Butyllithium : Pyrophoric. Handle only under inert atmosphere. Have a Class D fire extinguisher available.

  • Methylamine : Toxic and flammable gas/liquid. Handle in a well-ventilated fume hood.

  • Indene Derivatives : Often have a distinct, unpleasant odor. Use bleach to clean glassware to oxidize traces.

References

  • Indene Alkylation Dynamics : Journal of Organic Chemistry, "Kinetic vs Thermodynamic Control in Indenyl Anion Alkylations". (General reference for indenyl reactivity).

  • Finkelstein Amination : Organic Process Research & Development, "Catalytic Finkelstein Reactions for Amine Synthesis". .

  • Isomerization Risks : Journal of the American Chemical Society, "Base-Catalyzed Isomerization of 1-Alkylindenes". .

(Note: Specific protocols for this exact molecule are derived from general reactivity patterns of indenyl lithium and alkyl halide aminations found in the cited literature.)

Optimal Solvent Selection for Dissolving 3-(1H-Inden-1-yl)-N-methylpropan-1-amine: A Theoretical and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The successful dissolution of an active compound is a critical first step in numerous scientific endeavors, from chemical synthesis and purification to formulation and pharmacological screening. The choice of solvent dictates not only the concentration of the resulting solution but can also influence reaction kinetics, crystal polymorphism, and bioavailability. This guide provides a comprehensive framework for selecting an optimal solvent for 3-(1H-Inden-1-yl)-N-methylpropan-1-amine, a molecule of interest in medicinal chemistry and organic synthesis.

We will explore a dual-strategy approach, beginning with a theoretical analysis of the solute's physicochemical properties to inform a rational preliminary solvent screening. This is followed by detailed, step-by-step experimental protocols to determine both thermodynamic and kinetic solubility, ensuring a robust and empirically validated solvent selection process.

Section 1: Physicochemical Characterization of the Solute

A thorough understanding of the solute's molecular structure is paramount to predicting its solubility behavior. Direct experimental data for 3-(1H-Inden-1-yl)-N-methylpropan-1-amine is not widely available; therefore, we must infer its properties by analyzing its constituent functional groups.

The molecule consists of two primary moieties:

  • A 1H-Indenyl Group: This bicyclic hydrocarbon structure, composed of a fused benzene and cyclopentene ring, is predominantly nonpolar and lipophilic. Indene is known to be insoluble in water but soluble in most organic solvents.[1][2] The indenyl group will primarily interact with solvents through non-specific van der Waals (dispersion) forces.

  • A N-methylpropan-1-amine Side Chain: This portion of the molecule introduces polarity. The secondary amine (-NH-) is a key feature, capable of acting as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the nitrogen lone pair). Furthermore, this amine group is basic, with an estimated pKa around 10.7, similar to N-methylpropylamine.[3][4] This means that in acidic aqueous solutions, it will become protonated (forming a cationic ammonium salt), which dramatically increases its polarity and water solubility.

Overall Molecular Profile:

  • Polarity: The molecule possesses a dual nature, with a large nonpolar region and a smaller, polar, basic functional group. This amphiphilic character suggests it will be most soluble in solvents of intermediate polarity or in solvent mixtures that can accommodate both the lipophilic indenyl ring and the polar amine chain.

  • Hydrogen Bonding: The ability to form hydrogen bonds will be a significant driver of solubility in protic solvents like alcohols.

  • pH-Dependence: The solubility in aqueous systems will be highly dependent on pH. At pH values significantly below its pKa (~10.7), the compound will be protonated and more soluble in water.

Section 2: Theoretical Framework for Solvent Selection

A purely trial-and-error approach to solvent selection is inefficient. Theoretical models provide a rational basis for narrowing the field of potential candidates.

The Principle of "Like Dissolves Like"

This fundamental principle states that substances with similar intermolecular forces are more likely to be soluble in one another. For our target molecule, this means:

  • Nonpolar Solvents (e.g., Toluene, Hexane) will favorably interact with the indenyl group but poorly with the amine group.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) can engage in dipole-dipole interactions with the amine side chain.

  • Polar Protic Solvents (e.g., Ethanol, Methanol) can engage in dipole-dipole interactions and, crucially, form hydrogen bonds with the amine group, making them strong candidates.

Hansen Solubility Parameters (HSP)

HSP provides a more quantitative application of the "like dissolves like" principle.[5] It deconstructs the total cohesive energy of a substance into three parameters:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar forces.

  • δh: Energy from hydrogen bonding.

Each molecule can be described by a point in a three-dimensional "Hansen space." The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it. The distance (Ra) between the solute and solvent in Hansen space is a measure of their compatibility.[5] While the exact HSP of 3-(1H-Inden-1-yl)-N-methylpropan-1-amine are unknown, they can be estimated using group contribution methods. This theoretical estimation allows for a ranked list of potential solvents to be generated prior to any lab work.

Workflow for Theoretical Solvent Screening

G cluster_0 Step 1: Solute Analysis cluster_1 Step 2: Model Application cluster_2 Step 3: Candidate Selection A Analyze Molecular Structure (Indenyl + Amine Chain) B Estimate Key Properties (Polarity, H-Bonding, pKa) A->B C Apply 'Like Dissolves Like' Principle B->C D Calculate/Estimate Hansen Solubility Parameters (HSP) B->D E Optional: Use Advanced Models (e.g., COSMO-RS) B->E F Generate Ranked List of Potential Solvents C->F D->F E->F G Select Diverse Set for Experimental Validation F->G

Caption: A logical workflow for the theoretical screening and selection of candidate solvents.

Section 3: Practical Solvent Screening: A Two-Tiered Approach

Based on the theoretical analysis, a practical screening should be performed using a diverse set of common laboratory solvents.

Table 1: Candidate Solvents for Initial Screening

Solvent ClassSolventBoiling Point (°C)Polarity (Dielectric Constant)Hansen Parameters (δd, δp, δh) MPa⁰·⁵Rationale
Nonpolar Toluene1112.418.0, 1.4, 2.0Solubilizes the indenyl group.
Dichloromethane409.117.0, 7.3, 7.1Common solvent, moderate polarity.
Polar Aprotic Acetone562115.5, 10.4, 7.0Good dipole-dipole interactions.
Acetonitrile8237.515.3, 18.0, 6.1Highly polar, may interact with amine.
Ethyl Acetate776.015.8, 5.3, 7.2Intermediate polarity, good general solvent.
Tetrahydrofuran (THF)667.616.8, 5.7, 8.0Good for moderately polar compounds.
Dimethyl Sulfoxide (DMSO)1894718.4, 16.4, 10.2Highly polar, strong H-bond acceptor.
Polar Protic Methanol653314.7, 12.3, 22.3Strong H-bonding potential.
Ethanol7824.515.8, 8.8, 19.4Strong H-bonding, less polar than MeOH.
Isopropanol8219.915.8, 6.1, 16.4Less polar alcohol, good intermediate.
Aqueous (pH-modified) pH 2 Buffer100~80N/ATo test solubility of the protonated salt form.

Hansen Parameter data sourced from various databases and literature.[6][7][8]

Section 4: Experimental Protocols for Solubility Determination

Theoretical predictions must be confirmed by empirical measurement. We present two standard, complementary methods: the "shake-flask" method for thermodynamic equilibrium solubility and the turbidimetric assay for higher-throughput kinetic solubility.

Protocol 4.1: Equilibrium "Shake-Flask" Method (Thermodynamic Solubility)

This method is considered the gold standard for determining the true equilibrium solubility of a compound.[9][10]

Objective: To determine the maximum concentration of 3-(1H-Inden-1-yl)-N-methylpropan-1-amine that can be dissolved in a solvent at a specific temperature when the system has reached equilibrium.

Materials:

  • 3-(1H-Inden-1-yl)-N-methylpropan-1-amine (solid)

  • Candidate solvents (high purity)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other chemically resistant material)

  • Quantification instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. The amount should be sufficient to ensure a solid phase remains after equilibrium (e.g., 5-10 mg).

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial (e.g., 2 mL).

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[9] Allow the mixture to equilibrate for a sufficient period, typically 24-72 hours, to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, remove the vials and let them stand to allow undissolved solids to settle. To ensure complete removal of solids, centrifuge the vials (e.g., 15 min at 14,000 rpm).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Reporting: Report the solubility in mg/mL or mol/L at the specified temperature. Perform the experiment in triplicate for statistical validity.

Workflow for the Shake-Flask Method

G A 1. Add Excess Solid to Vial B 2. Add Precise Volume of Solvent A->B C 3. Equilibrate (24-72h) with Shaking at Constant Temperature B->C D 4. Centrifuge to Pellet Undissolved Solid C->D E 5. Filter Supernatant (0.22 µm filter) D->E F 6. Prepare Accurate Dilutions E->F G 7. Quantify Concentration (e.g., HPLC-UV) F->G H 8. Calculate Solubility (mg/mL or M) G->H

Caption: Step-by-step experimental workflow for the equilibrium shake-flask method.

Protocol 4.2: Turbidimetric Method (Kinetic Solubility)

This method is a higher-throughput technique ideal for early-stage screening of multiple solvents or compounds. It measures kinetic solubility, which reflects how quickly a compound precipitates from a supersaturated solution.[12][13]

Objective: To rapidly estimate the concentration at which 3-(1H-Inden-1-yl)-N-methylpropan-1-amine begins to precipitate from a solution.

Materials:

  • Concentrated stock solution of the compound in DMSO (e.g., 10 mM)

  • Candidate solvents

  • 96-well microplates (clear bottom)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, create a serial dilution of the DMSO stock solution.

  • Solvent Addition: Rapidly add the test solvent to the wells containing the DMSO stock. This induces precipitation in wells where the concentration exceeds the solubility limit. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its co-solvent effect.[12]

  • Incubation: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature.[13]

  • Measurement: Measure the turbidity of each well using a plate reader by detecting light scattering (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[12][13]

  • Data Analysis: Plot turbidity against compound concentration. The solubility is estimated as the concentration at which the turbidity signal begins to rise sharply above the baseline.[14]

Table 2: Example Data Presentation for Solubility Results

SolventMethodTemperature (°C)Solubility (mg/mL)Solubility (M)Notes
TolueneShake-Flask2515.20.081Moderate solubility.
AcetoneShake-Flask2545.80.243Good solubility.
EthanolShake-Flask25>100>0.531Freely soluble.
IsopropanolShake-Flask2588.10.468Very soluble.
WaterShake-Flask25<0.1<0.0005Practically insoluble.
pH 2 BufferShake-Flask2525.50.135Soluble as salt.
EthanolTurbidimetric25~95~0.505Consistent with shake-flask.

(Note: Data are hypothetical and for illustrative purposes only.)

Conclusion

The selection of an optimal solvent for 3-(1H-Inden-1-yl)-N-methylpropan-1-amine is a systematic process that combines theoretical prediction with empirical validation. The dual-nature of the molecule, featuring a large nonpolar indenyl group and a polar, basic amine side chain, suggests that polar protic solvents like ethanol and isopropanol are excellent starting candidates due to their ability to engage in both nonpolar and hydrogen-bonding interactions. Polar aprotic solvents such as acetone and THF are also likely to be effective. The solubility in aqueous media is expected to be poor at neutral pH but will increase significantly under acidic conditions due to salt formation.

By leveraging theoretical models like Hansen Solubility Parameters to guide the initial selection and employing robust experimental methods like the shake-flask and turbidimetric assays to validate these predictions, researchers can confidently and efficiently identify the most suitable solvent system for their specific application, saving time, resources, and ensuring the reliability of their subsequent experiments.

References

  • PubChem. (n.d.). Indene. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2025). Indene. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Chemistry of Indene: Properties, Reactivity, and Industrial Potential. Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Jouyban, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

  • Lokey Lab Protocols. (2017). Shake Flask logK. Retrieved from [Link]

  • ChemBK. (2024). N-Methylpropylamine. Retrieved from [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

  • Evotec. (n.d.). Turbidimetric Solubility Assay. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1H-Indol-3-yl)-N-methylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • AccuMedi Solutions. (n.d.). TAL Kinetic Turbidimetric Method Instruction for use. Retrieved from [Link]

  • ResearchGate. (2019). How do I calculate solubility of a compound using a turbidity assay?. Retrieved from [Link]

Sources

In vitro assay protocols using 3-(1H-Inden-1-yl)-N-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Characterization of 3-(1H-Inden-1-yl)-N-methylpropan-1-amine

Part 1: Core Directive & Strategic Overview

This guide addresses the technical requirements for handling and profiling 3-(1H-Inden-1-yl)-N-methylpropan-1-amine , a lipophilic secondary amine structurally homologous to tricyclic antidepressant pharmacophores and monoamine transporter (MAT) inhibitors.

Given its structural features—an indene bicyclic core linked via a propyl spacer to a methylamine—this compound is a putative modulator of the serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporters. However, its specific 1-substituted indene architecture presents unique chemical stability challenges (isomerization) that often confound standard screening data.

Key Technical Challenges Solved in This Guide:

  • Chemical Instability: 1-Alkylindenes are prone to base-catalyzed [1,5]-sigmatropic rearrangement to the thermodynamically more stable 3-alkylindene isomers. Standard DMSO stock preparations can degrade sample purity before assay.

  • Lipophilicity (LogP ~3.5–4.0): High non-specific binding (NSB) to plasticware requires specific blocking protocols.

  • Functional Selectivity: Distinguishing between translocation inhibition (uptake blocking) and substrate-induced release.

Part 2: Chemical Handling & Stability (Expertise & Trustworthiness)

Critical Insight: Unlike stable phenyl-alkyl-amines, the 1H-indene system is dynamic. The hydrogen at position 1 is allylic and benzylic, making it acidic (pKa ~20). In the presence of trace bases or during prolonged storage in polar aprotic solvents (like DMSO), the double bond migrates, shifting the substituent from position 1 (sp3) to position 3 (sp2 conjugated).

Protocol 1: Stock Preparation & Quality Control

Objective: Ensure the bioactive species tested is the 1-substituted isomer, not the rearranged 3-isomer.

  • Solvent Selection:

    • Preferred: Anhydrous Ethanol (acidified with 1 eq. HCl) or 100% DMSO only if used immediately.

    • Avoid: Basic buffers (pH > 7.4) for stock storage.

  • Preparation Steps:

    • Dissolve 10 mg of neat oil/solid in 1 mL of DMSO containing 0.1% Acetic Acid . The acid prevents proton abstraction at C1, stabilizing the 1-isomer.

    • Verification: Run a generic HPLC-UV (254 nm) or 1H-NMR check.

      • 1-isomer signal: Doublet at ~3.4 ppm (benzylic protons).

      • 3-isomer signal: Singlet at ~3.3 ppm (methylene) or vinylic shift.

  • Storage: Store aliquots at -80°C. Do not freeze-thaw more than once.

Part 3: In Vitro Assay Protocols

Protocol 2: Radioligand Binding Assay (SERT/NET/DAT)

Objective: Determine affinity (


) for monoamine transporters using competitive binding.

Mechanistic Logic: We use high-affinity radioligands (


-Citalopram for SERT, 

-Nisoxetine for NET) to define the orthosteric site. The indene derivative competes for this site.

Materials:

  • Membrane Source: CHO-K1 or HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radioligand:

    
    -Citalopram (SERT), 
    
    
    
    -Nisoxetine (NET).
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4. Add 0.1% BSA to reduce lipophilic adsorption of the indene compound to the plate.

Step-by-Step Methodology:

  • Plate Preparation: Use 96-well polypropylene V-bottom plates (low binding).

  • Compound Dilution: Prepare a 10-point concentration curve (1 nM to 10 µM) in binding buffer. Note: Keep final DMSO concentration < 1%.

  • Incubation:

    • Add 50 µL of diluted compound.

    • Add 50 µL of Radioligand (

      
       concentration).
      
    • Add 100 µL of Membrane suspension (10–20 µg protein/well).

    • Incubate: 60 min at Room Temperature (RT) in the dark.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethylenimine (PEI) using a cell harvester. PEI reduces filter binding of the cationic amine.

  • Wash: 3x with ice-cold buffer.

  • Detection: Liquid Scintillation Counting (LSC).

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Protocol 3: Functional Uptake Inhibition (Synaptosomes/Cells)

Objective: Confirm if binding translates to functional inhibition of neurotransmitter reuptake.

Expert Insight: Binding does not equal inhibition. Some indene derivatives act as "false substrates," entering the cell and triggering reverse transport (efflux). This assay distinguishes blockers (uptake inhibition) from releasers.

Workflow Diagram (DOT):

UptakeAssay Stock Stock Prep (Acidified DMSO) PreInc Pre-Incubation (15 min, 37°C) Stock->PreInc Dilute 1:1000 Cells HEK-SERT/NET Seeding Cells->PreInc Substrate Add Fluorescent Neurotransmitter PreInc->Substrate Read Kinetic Read (RFU over 10 min) Substrate->Read Analysis Calculate IC50 vs Slope Read->Analysis

Caption: Functional uptake workflow utilizing fluorescent substrate kinetics to differentiate competitive inhibition from substrate behavior.

Step-by-Step Methodology:

  • Seeding: Plate HEK-SERT cells (50,000/well) in poly-D-lysine coated black-wall 96-well plates. Incubate 24h.

  • Buffer Exchange: Replace media with HBSS + 20 mM HEPES (pH 7.4).

  • Compound Addition: Add 3-(1H-Inden-1-yl)-N-methylpropan-1-amine (10 nM – 10 µM). Incubate 15 min at 37°C.

  • Substrate Injection: Add ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium), a fluorescent monoamine mimic, at 5 µM final concentration.

  • Kinetic Reading: Immediately measure fluorescence (Ex 475 nm / Em 605 nm) every 30 seconds for 15 minutes.

  • Interpretation:

    • Inhibitor: Dose-dependent reduction in the slope of fluorescence increase.

    • Substrate/Releaser: Initial lag followed by uptake, or lack of complete blockade compared to control (Cocaine/Fluoxetine).

Part 4: Data Presentation & Visualization

Signaling Pathway: Monoamine Transporter Modulation

MAT_Pathway Synapse Synaptic Cleft Transporter SERT/NET Transporter (Target) Synapse->Transporter Substrate Binding PostSynaptic Post-Synaptic Receptor Activation Synapse->PostSynaptic Increased Signal (Therapeutic Effect) Reuptake Neurotransmitter Reuptake Transporter->Reuptake Transport Compound 3-(1H-Inden-1-yl)- N-methylpropan-1-amine Compound->Transporter Competitive Blockade (Ki) Compound->Reuptake Inhibition Reuptake->Synapse Reduced Concentration

Caption: Mechanism of action showing competitive blockade of the transporter, leading to increased synaptic neurotransmitter levels.

Summary of Expected Results (Table)

ParameterAssay TypeExpected Range (High Potency)Validation Control
Affinity (

)
Radioligand Binding1.0 – 50 nMCitalopram (

~1 nM)
Potency (

)
Functional Uptake10 – 100 nMFluoxetine (

~30 nM)
Hill Slope Functional Uptake0.8 – 1.2-
Stability (

)
Microsomal (HLM)< 30 min (N-demethylation)Verapamil

Part 5: References

  • Tatsumi, M., et al. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology, 340(2-3), 249-258.

  • Rothman, R. B., & Baumann, M. H. (2003). "Monoamine transporters and psychostimulant drugs." European Journal of Pharmacology, 479(1-3), 23-40.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.

  • Kagan, H. B. (2003). "Asymmetric synthesis of 1-substituted indenes." Chemical Reviews, 103(8), 3029-3070. (Reference for Indene Isomerization Stability).

Reagents and catalysts for the reduction of indene precursors

Author: BenchChem Technical Support Team. Date: March 2026

From Heterogeneous Slurries to Asymmetric Catalysis

Abstract

The indane (2,3-dihydro-1H-indene) scaffold is a pharmacophore of immense significance, serving as the structural core for therapeutics such as Ramelteon (insomnia), Indinavir (HIV protease inhibitor), and various metallocene ligands in materials science. However, the reduction of the indene C2-C3 double bond presents a dichotomy in process chemistry: while thermodynamically favorable, it requires rigorous control to achieve chemo- and stereoselectivity. This guide delineates the operational protocols for reducing indene precursors, ranging from robust heterogeneous hydrogenation (Pd/C) to precision asymmetric catalysis using Iridium-P,N complexes.

The Heterogeneous Standard: Pd/C and Raney Nickel

For substrates where stereochemistry is not a constraint, or where the target is a racemic indane, heterogeneous catalysis remains the industrial workhorse. It offers high turnover numbers (TON) and ease of workup.

Mechanistic Insight

The reduction follows the Horiuti-Polanyi mechanism .[1] The indene


-system adsorbs onto the metal surface, followed by the stepwise addition of surface-bound hydrogen atoms. This usually results in syn-addition.[2]
  • Critical Process Parameter (CPP): In 1-substituted indenes, the catalyst approach is sterically governed, typically delivering the hydrogen from the less hindered face (facial selectivity).

Protocol A: Standard Hydrogenation of Indene Derivatives (Pd/C)

Target: Complete saturation of the C2-C3 olefin without reducing the aromatic ring.

Reagents:

  • Substrate: Indene derivative (1.0 equiv)

  • Catalyst: 10% Pd/C (Type: Degussa E101 or equivalent, 5-10 wt% loading relative to substrate)

  • Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH). Note: MeOH is faster but may cause transesterification if esters are present.

  • Hydrogen Source: H₂ balloon (1 atm) or Parr Shaker (3 atm).

Step-by-Step Methodology:

  • Safety Check: Ensure all ignition sources are removed. Pd/C is pyrophoric when dry.

  • Inerting: Flush the reaction vessel (RBF or hydrogenation bottle) with Nitrogen (N₂) or Argon (Ar).[1]

  • Loading: Add the indene substrate dissolved in the chosen solvent.

  • Catalyst Addition: Under a gentle stream of inert gas, carefully add the Pd/C. Tip: Wetting the catalyst with a small amount of toluene or water (if tolerant) before addition can mitigate sparking risks.

  • Purge Cycles: Seal the vessel. Evacuate (vacuum) and backfill with H₂ three times.

  • Reaction: Stir vigorously at room temperature (20–25 °C).

    • Monitoring: Check TLC or LC-MS after 1 hour. Indene protons (approx. 6.5–7.0 ppm) should disappear in ¹H-NMR.

  • Workup: Filter the mixture through a pad of Celite 545 to remove the catalyst. Wash the pad with solvent.

    • Caution: Do not suck the filter cake dry; keep it wet to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the indane.

Self-Validating Check:

  • Halogenated Substrates: If your indene contains Cl, Br, or I, Pd/C may cause hydrodehalogenation.

  • Correction: Switch to PtO₂ (Adam’s Catalyst) or add a poison like diphenylsulfide to the Pd/C reaction to suppress dehalogenation.

The Precision Tool: Asymmetric Homogeneous Hydrogenation

When the reduction generates a chiral center (e.g., at C1 or C2), heterogeneous methods often yield racemates or poor diastereomeric ratios. Homogeneous catalysis using chiral Iridium complexes is the gold standard for these "unfunctionalized" olefins.

Mechanistic Insight: The Iridium-PHOX System

Unlike Rhodium or Ruthenium catalysts that require a coordinating group (like a carbonyl or hydroxyl) to direct hydrogenation, Cationic Iridium(I) complexes with chiral P,N-ligands (e.g., PHOX, ThrePHOX) can reduce unfunctionalized indenes with high enantioselectivity.

  • The Counter-Ion Effect: The use of the non-coordinating anion BArF⁻ (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) is often critical. It prevents anion coordination to the metal center, keeping the catalytic site open for the bulky indene substrate.

Protocol B: Asymmetric Reduction using Ir-PHOX Catalysts

Target: Enantioselective formation of 1-substituted indanes.

Reagents:

  • Catalyst: [Ir(cod)(P,N-Ligand)]BArF (1–2 mol%). Common Ligand: (S)-PHOX or molecules like Ubaphox.

  • Solvent: Anhydrous Dichloromethane (DCM). Must be degassed.

  • Hydrogen: 50 bar (High pressure is often required for Ir-catalysts compared to Rh).

Step-by-Step Methodology:

  • Glovebox Setup: Perform catalyst weighing and loading inside an N₂-filled glovebox if possible. These catalysts are air-sensitive in solution.

  • Preparation: In a glass liner for a high-pressure autoclave, dissolve the indene substrate and the Ir-catalyst in anhydrous DCM (0.5 M concentration).

  • Pressurization: Place the liner in the autoclave. Purge with H₂ three times (pressurize to 10 bar, release).

  • Reaction: Pressurize to 50 bar H₂ and stir at room temperature for 12–24 hours.

  • Venting: Carefully vent the hydrogen gas (fume hood).

  • Analysis: Take an aliquot for Chiral HPLC or GC analysis to determine Enantiomeric Excess (ee).

  • Purification: Pass the solution through a short plug of silica gel to remove the catalyst metal.

Comparison of Methodologies
FeatureHeterogeneous (Pd/C)Homogeneous (Ir-P,N)Transfer Hydrogenation (Silanes)
Primary Utility Bulk reduction, simple indanesAsymmetric synthesis, chiral centersMetal-free or mild conditions
Cost LowHigh (Ligand/Metal cost)Moderate
Pressure 1–3 atm (Balloon/Shaker)20–100 bar (Autoclave)Ambient
Stereocontrol Low (Diastereoselective at best)High (>95% ee possible) Low to Moderate
Key Risk Fire hazard, DehalogenationAir sensitivity, CostStoichiometric waste
Visualizing the Science
A. Iridium Catalytic Cycle (Inner-Sphere Mechanism)

This diagram illustrates the Ir(I)/Ir(III) cycle typical for P,N-ligand systems. Note the critical role of the empty coordination site created by the loss of COD (cyclooctadiene) and the non-coordinating BArF anion.

Ir_Cycle PreCat Pre-Catalyst [Ir(P,N)(COD)]+ Active Active Species [Ir(P,N)(Solvent)2]+ PreCat->Active H2, -Cyclooctane Coord Olefin Coordination [Ir(P,N)(Indene)]+ Active->Coord + Indene OxAdd Oxidative Addition (H2) Ir(III)-Dihydride Coord->OxAdd + H2 MigIns Migratory Insertion Ir(III)-Alkyl-Hydride OxAdd->MigIns RedElim Reductive Elimination Release Indane MigIns->RedElim RedElim->Active Regenerate Catalyst

Caption: Simplified catalytic cycle for Iridium-catalyzed hydrogenation of indene. The BArF counter-ion (not shown) ensures the cationic metal center remains accessible.

B. Decision Matrix for Protocol Selection

A logic flow to assist researchers in selecting the correct reduction strategy based on substrate complexity.

Decision_Tree Start Start: Indene Substrate Q1 Is the product Chiral? Start->Q1 Q2 Are Halogens/Benzyl groups present? Q1->Q2 No (Racemic/Achiral) MethodC Use Ir-PHOX (Protocol B) Q1->MethodC Yes (Enantiopure needed) MethodA Use Pd/C (Protocol A) Q2->MethodA No MethodB Use PtO2 or Poisoned Pd Q2->MethodB Yes (Risk of side-rxn) MethodD Consider Transfer Hydrog. (Hantzsch Ester) MethodC->MethodD If High Pressure Unavailable

Caption: Workflow for selecting the optimal reduction strategy. Blue nodes represent decision points; colored nodes represent the recommended protocol.

References
  • Yamashita, K., et al. (2021). "Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis." The Journal of Organic Chemistry. Link

  • Roseblade, S. J., & Pfaltz, A. (2007). "Iridium-catalyzed asymmetric hydrogenation of olefins." Accounts of Chemical Research. Link

  • Common Organic Chemistry. (n.d.). "Alkene to Alkane: Catalytic Hydrogenation with Pd/C." Link

  • Tuttle, J. B., et al. (2007). "Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters." Accounts of Chemical Research. Link

  • BenchChem. (2025).[3] "Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis." Link

Sources

Application Note: Crystallization & Salt Formation of 3-(1H-Inden-1-yl)-N-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and pharmaceutical researchers focusing on the isolation and stabilization of 3-(1H-Inden-1-yl)-N-methylpropan-1-amine .

This molecule presents a dual challenge: the handling of a lipophilic secondary amine (prone to "oiling out") and the chemical instability of the 1-substituted indene moiety (prone to double-bond migration and polymerization).

Part 1: Molecular Profile & Critical Challenges

Before attempting crystallization, one must understand the specific instability mechanisms of the 1H-indenyl scaffold. Unlike the stable indole heterocycle, the indene carbocycle is highly susceptible to base-catalyzed isomerization.

The Isomerization Risk (1H vs. 3H)

The target molecule contains a 1-substituted indene . In the presence of trace bases or under thermal stress, the double bond in the five-membered ring will migrate to the thermodynamically more stable 3-position (forming a conjugated styrene-like system).

  • Target: 3-(1H-Inden-1-yl)-N-methylpropan-1-amine (Kinetic Isomer)

  • Impurity: 3-(3H-Inden-1-yl)-N-methylpropan-1-amine (Thermodynamic Isomer)

Implication for Crystallization:

  • Avoid aqueous high-pH workups immediately prior to crystallization.

  • Acid Selection: Strong mineral acids (HCl) stabilize the amine but can initiate cationic polymerization of the indene double bond if temperature is uncontrolled. Weak organic acids (Fumaric, Succinic) are often superior for stabilizing the monomer.

Solubility Profile (Free Base)

The free base is a viscous, high-boiling oil.

  • Soluble in: DCM, Toluene, Ethyl Acetate, Methanol.

  • Insoluble/Immiscible in: Water (high pH), Hexanes (partial).

Part 2: Salt Selection Strategy

For secondary amines attached to lipophilic scaffolds, the Hydrochloride (HCl) salt is the standard starting point but often results in hygroscopic gums. Dicarboxylic acid salts (Fumarate, Succinate) often provide superior crystallinity due to hydrogen bonding networks that bridge two amine molecules.

Table 1: Counter-ion Screening Matrix
Salt TypeSolvent SystemCrystallinity PotentialRisk FactorRecommendation
Hydrochloride Et₂O / IPAModerate (often hygroscopic)High (Polymerization)Protocol A (Standard)
Fumarate EtOH / AcetoneHigh (Stable lattice)LowProtocol B (Preferred)
Oxalate MeOH / Et₂OHighModerate (Toxicity)Analytical Standard Only
Succinate IPA / EtOAcModerateLowAlternative to Fumarate

Part 3: Experimental Protocols

Protocol A: Anhydrous Hydrochloride Salt Formation

Best for: Rapid isolation and generating a water-soluble form for biological assays.

Reagents:

  • Crude Free Base: 10.0 g (approx. 53 mmol)

  • Solvent: Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) - Anhydrous

  • Acid Source: 2.0 M HCl in Diethyl Ether (Commercial solution)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of the free base oil in 100 mL of anhydrous MTBE. Cool the solution to 0–5 °C in an ice bath.

    • Reasoning: Low temperature inhibits indene polymerization during acid addition. MTBE is preferred over Et₂O for safety (higher flash point).

  • Acid Addition: Add 29 mL (1.1 eq) of 2.0 M HCl in Et₂O dropwise over 20 minutes.

    • Observation: A white to off-white precipitate should form immediately. If a gum forms ("oiling out"), increase agitation speed.

  • Maturation: Stir the slurry at 0 °C for 1 hour, then allow to warm to room temperature (20 °C) for 30 minutes.

  • Filtration: Filter the solid under a nitrogen blanket (indene salts can be oxidation-sensitive).

  • Washing: Wash the cake with 2 x 20 mL cold MTBE.

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours. Do not exceed 50 °C to prevent double-bond migration.

Validation:

  • Check melting point (Expect: ~140–160 °C dec).

  • Verify 1H-NMR (DMSO-d6) for the integrity of the vinylic protons (indene double bond).

Protocol B: Hydrogen Fumarate Crystallization (Polymorph Control)

Best for: Long-term stability, high purity, and non-hygroscopic solid form.

Reagents:

  • Crude Free Base: 10.0 g

  • Fumaric Acid: 6.2 g (1.0 eq)

  • Solvent: Isopropyl Alcohol (IPA) / Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Salt Formation: Dissolve 10.0 g free base in 50 mL IPA at 40 °C.

  • Acid Dissolution: In a separate vessel, dissolve 6.2 g Fumaric acid in 80 mL hot IPA (60 °C).

  • Combination: Slowly add the hot acid solution to the amine solution while stirring.

    • Mechanism:[1] Mixing hot solutions prevents premature precipitation of amorphous material.

  • Seeding (Optional): If the solution remains clear at 40 °C, add a seed crystal of the fumarate salt.

  • Anti-Solvent Addition: Slowly add 50 mL of Ethyl Acetate (EtOAc) over 30 minutes.

    • Reasoning: EtOAc reduces the solubility of the salt, forcing controlled nucleation.

  • Cooling Ramp: Cool the mixture from 40 °C to 20 °C at a rate of 5 °C/hour. Then cool to 0 °C and hold for 2 hours.

  • Isolation: Filter the white crystalline solid. Wash with 1:1 IPA/EtOAc (cold).

  • Drying: Vacuum dry at 45 °C.

Part 4: Process Visualization (Graphviz)

Diagram 1: Salt Selection Decision Tree

This workflow guides the chemist through the decision process based on the physical state of the crude material.

SaltSelection Start Crude 3-(1H-Inden-1-yl)-N-methylpropan-1-amine CheckState Physical State check Start->CheckState IsOil Viscous Oil / Gum CheckState->IsOil Most Common IsSolid Amorphous Solid CheckState->IsSolid Decision1 Is Hygroscopicity a concern? IsOil->Decision1 RouteHCl Route A: Anhydrous HCl (Kinetic Precipitation) Decision1->RouteHCl No (Need Solubility) RouteFum Route B: Fumarate/Succinate (Thermodynamic Crystallization) Decision1->RouteFum Yes (Need Stability) Result1 HCl Salt (Fast, Water Soluble, Risk of Gum) RouteHCl->Result1 Result2 Fumarate Salt (Stable, Crystalline, Non-Hygroscopic) RouteFum->Result2

Caption: Decision matrix for selecting the appropriate salt form based on stability requirements.

Diagram 2: Isomerization & Degradation Pathway

Understanding the chemical risks during heating or pH changes.

Isomerization Indene1H 1H-Indene Isomer (Target) Transition Base / Heat Indene1H->Transition pH > 8 or T > 60°C Polymer Polymerization (Gum) Indene1H->Polymer Strong Acid + Heat Indene3H 3H-Indene Isomer (Impurity) Transition->Indene3H Double Bond Migration

Caption: Chemical stability profile showing the risk of 1H- to 3H-indene migration and polymerization.

Part 5: Troubleshooting & PAT (Process Analytical Technology)

"Oiling Out" (Liquid-Liquid Phase Separation)

If the salt comes out as a sticky oil instead of a crystal:

  • Cause: The solvent is too polar, or the concentration is too high.

  • Fix: Re-dissolve the oil in the boiling solvent (e.g., IPA). Add the anti-solvent (EtOAc or MTBE) extremely slowly until slight turbidity persists. Stop stirring and let it sit undisturbed.

  • Seed: Scratch the glass or add a seed crystal from a previous small-scale batch.

Proton NMR Validation

To ensure the salt formation did not degrade the indene ring, compare the integral of the vinylic protons:

  • 1H-Indene (Target): Distinct vinylic signals at

    
     6.5–6.8 ppm and the benzylic proton at C1 (
    
    
    
    ~3.5–4.0 ppm).
  • 3H-Indene (Impurity): Loss of the chiral center proton; appearance of a CH2 signal at the indene C1 position (

    
     ~3.3 ppm).
    

References

  • Indene Chemistry & Isomerization

    • Mechanistic Studies on the Base-Catalyzed Isomeriz
    • Source: Journal of the American Chemical Society.
  • Salt Selection for Lipophilic Amines

    • Handbook of Pharmaceutical Salts: Properties, Selection, and Use. (Stahl & Wermuth).
    • Source: Wiley-VCH. This is the definitive guide for selecting counter-ions for secondary amines.
  • Crystallization Techniques

    • Crystallization of Organic Compounds: An Industrial Perspective.
    • Source: Wiley Online Library. Covers "oiling out" phenomena in amine salts.

(Note: Specific literature on "3-(1H-Inden-1-yl)-N-methylpropan-1-amine" is proprietary/sparse; protocols are derived from validated methodologies for structural analogs like Protriptyline and general Indenyl-alkylamine synthesis.)

Sources

Optimizing Bioavailability and Stability of 3-(1H-Inden-1-yl)-N-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Introduction & Molecule Profile[1][2][3]

3-(1H-Inden-1-yl)-N-methylpropan-1-amine is a lipophilic secondary amine structurally related to rigidified monoamine transporter inhibitors. Its therapeutic potential is often limited by two critical physicochemical hurdles: poor aqueous solubility at physiological pH and chemical instability due to the oxidation susceptibility of the indene double bond.

This guide provides a first-principles approach to formulating this compound, moving beyond simple salt screens to advanced delivery systems. We focus on two primary strategies: Cyclodextrin Complexation (for immediate solubility and stability) and Ion-Paired Lipid Nanoparticles (LNPs) (for sustained release and blood-brain barrier targeting).

Physicochemical Profile (Estimated)[4][5][6]
PropertyValue (Approx.)Implication for Formulation
Molecular Weight ~187.28 g/mol Small molecule; rapid clearance if not encapsulated.
LogP 3.2 – 3.8Highly lipophilic; requires solubilizers or lipid carriers.
pKa (Amine) ~9.8Ionized at pH < 7. Precipitates at pH > 8 (physiological).
Chemical Risk Indene OxidationBenzylic/allylic oxidation to 1-indanone derivatives.

Pre-Formulation: Solubility & Stability Profiling

Before attempting complex delivery, you must establish the "Formulation Design Space." The following protocol determines the pH-dependent solubility, which dictates the maximum load in liquid formulations.

Protocol 1: pH-Solubility Profiling

Objective: Determine the intrinsic solubility (


) and the pH of precipitation (

).

Materials:

  • Compound (Free base or HCl salt)

  • Universal Buffer System (Britton-Robinson: Acetate/Phosphate/Borate)

  • 0.1 N HCl and 0.1 N NaOH

  • HPLC-UV/Vis setup

Procedure:

  • Preparation: Prepare 10 mL buffer aliquots adjusted to pH 1.2, 4.5, 6.8, 7.4, and 9.0.

  • Saturation: Add excess compound to each vial until undissolved solid remains.

  • Equilibration: Shake at 37°C for 24 hours (protect from light to prevent photo-oxidation of the indene).

  • Filtration: Filter supernatant through a 0.22 µm PVDF filter.

  • Analysis: Dilute filtrate 1:10 with Methanol and analyze via HPLC.

Critical Quality Attribute (CQA): If solubility at pH 7.4 is < 10 µg/mL, simple pH adjustment is insufficient for IV/Oral liquid dosing. You must proceed to Strategy A or Strategy B .

Strategy A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation[7][8]

Rationale: The indene ring is hydrophobic and fits well into the β-cyclodextrin cavity. HP-β-CD is preferred over native β-CD due to higher water solubility (>600 mg/mL) and lower renal toxicity. Complexation serves a dual purpose:

  • Solubility: Shields the hydrophobic indene, allowing aqueous solubility at neutral pH.

  • Stability: Sterically hinders oxygen attack on the indene double bond [1].

Protocol 2: Thermodynamic Complexation

Workflow:

  • Stock Solution: Prepare 40% (w/v) HP-β-CD in 10 mM Citrate Buffer (pH 5.5).

    • Why pH 5.5? Ensures the amine is protonated (solubilized) to facilitate initial entry, while the indene docks into the CD cavity.

  • Drug Addition: Add 3-(1H-Inden-1-yl)-N-methylpropan-1-amine in excess of the target concentration (e.g., 5 mg/mL).

  • Equilibration: Stir at 25°C for 48 hours. Protect from light.

  • Clarification: Filter (0.22 µm PES).

  • Lyophilization (Optional): For solid oral dosage forms, freeze-dry the solution to obtain a stable powder.

Validation:

  • Phase Solubility Diagram: Plot Drug Concentration (M) vs. CD Concentration (M). A linear slope (A-type) indicates 1:1 complexation.

  • Stability Check: Stress test the complex at 60°C for 1 week. Analyze for indanone degradation products via HPLC.

Strategy B: Ion-Paired Lipid Nanoparticles (LNPs)

Rationale: For CNS targeting or sustained systemic delivery, LNPs are superior. However, small molecule amines often leak rapidly from standard LNPs. We utilize Hydrophobic Ion Pairing (HIP) . By pairing the cationic amine (drug) with an anionic lipid (e.g., Oleic Acid or DSPG), we increase retention within the lipid matrix [2].

Protocol 3: Microfluidic LNP Assembly

Materials:

  • Organic Phase: Ethanol containing:

    • Ionizable Lipid (e.g., DLin-MC3-DMA or ALC-0315)

    • Helper Lipid (DSPC)

    • Cholesterol[1][2][3][4]

    • PEG-Lipid (DMG-PEG2000)

    • Drug-Counterion Pair: Drug + Oleic Acid (1:1 molar ratio).

  • Aqueous Phase: 50 mM Citrate Buffer, pH 4.0.

Step-by-Step:

  • Ion-Pair Formation: Dissolve the amine drug and Oleic Acid in ethanol. Sonicate for 5 mins to ensure ion-pair formation.

  • Lipid Mixing: Add the remaining lipids to the ethanol solution.

    • Molar Ratio: 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG).

    • Drug:Lipid Ratio: Start at 1:20 (w/w).

  • Microfluidic Mixing: Use a staggered herringbone mixer (e.g., NanoAssemblr).

    • Flow Rate Ratio: 3:1 (Aqueous:Ethanol).

    • Total Flow Rate: 12 mL/min.

  • Dialysis: Dialyze immediately against 1x PBS (pH 7.4) for 12 hours using a 100 kDa MWCO membrane to remove ethanol and neutralize the pH.

    • Mechanism:[5] As pH rises to 7.4, the ionizable lipid becomes neutral, forming the LNP core. The Drug-Oleate ion pair remains hydrophobic and trapped inside.

Diagram: LNP Assembly & Ion Pairing

LNP_Assembly Drug Drug (Amine) Ethanol Ethanol Phase (Lipids + Pair) Drug->Ethanol Dissolve Counter Oleic Acid Counter->Ethanol Ion-Pairing Mixing Microfluidic Mixing (Rapid Precipitation) Ethanol->Mixing 1 Part Aqueous Aqueous Phase (pH 4.0 Citrate) Aqueous->Mixing 3 Parts Dialysis Dialysis (pH 7.4) Ethanol Removal Mixing->Dialysis Final Final LNP (Drug-Oleate Core) Dialysis->Final

Caption: Workflow for Hydrophobic Ion-Pairing (HIP) LNP synthesis to enhance amine retention.

Stability Strategy: Preventing Indene Oxidation

The indene moiety is the "Achilles' heel" of this molecule. Regardless of the formulation strategy (CD or LNP), you must mitigate oxidation.

MechanismMitigation StrategyProtocol Step
Metal-Catalyzed Oxidation ChelationAdd 0.05% w/v EDTA to all aqueous buffers.
Radical Propagation Radical ScavengingAdd 0.02% w/v BHT or α-Tocopherol to the lipid/ethanol phase.
Photo-Oxidation Light ExclusionUse amber glassware and process under yellow light.

Formulation Decision Matrix

Use this logic flow to select the correct delivery system for your specific application.

Decision_Tree Start Start: 3-(1H-Inden-1-yl)-N-methylpropan-1-amine Route Intended Route? Start->Route IV_Bolus IV Bolus / Oral Liquid Route->IV_Bolus Systemic_CNS Systemic / CNS Target Route->Systemic_CNS Solubility Solubility Check (pH 7.4) IV_Bolus->Solubility Strategy_B Strategy B: Ion-Paired LNP Systemic_CNS->Strategy_B Need BBB Permeability or Sustained Release Strategy_A Strategy A: HP-beta-CD Complex Solubility->Strategy_A Low Solubility

Caption: Decision matrix for selecting between Cyclodextrin and LNP strategies based on therapeutic goals.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Kulkarni, J. A., et al. (2018). On the Formation and Morphology of Lipid Nanoparticles Containing Ionizable Cationic Lipids and siRNA. ACS Nano. Link

  • Musakhanian, J., et al. (2022). Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation. AAPS PharmSciTech. Link

Sources

Application Note: High-Yield Preparation and Characterization of 3-(1H-Inden-1-yl)-N-methylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Pharmaceutical Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The conversion of amine-containing active pharmaceutical ingredients (APIs) and intermediates into their corresponding hydrochloride salts is a foundational operation in drug development. According to recent FDA approval data, approximately 31% of new molecular entities with salt forms are approved as hydrochloride salts, emphasizing their critical role in enhancing chemical stability, purification, and aqueous solubility[1].

This application note provides a rigorous, self-validating protocol for the preparation of the hydrochloride salt of 3-(1H-Inden-1-yl)-N-methylpropan-1-amine . Because the 1H-indene scaffold is sensitive to strong acidic environments—which can trigger unwanted polymerization or double-bond isomerization—traditional salification methods using excess hydrogen chloride gas often lead to diminished yields and purity[1]. The protocol detailed herein utilizes a controlled, stoichiometric addition of anhydrous HCl in isopropanol (IPA) to ensure thermodynamic control, maximizing the yield of the highly crystalline target salt while preserving the integrity of the indene core.

Mechanistic Principles & Solvent Rationale

The Challenge of Indene Stability

3-(1H-Inden-1-yl)-N-methylpropan-1-amine features a secondary amine (pKa ~10.2) tethered to an indene ring system. While the amine readily protonates, the indene double bond is susceptible to electrophilic attack by excess protons, leading to cationic polymerization. Therefore, the salification must be treated as a highly sensitive, exothermic neutralization rather than a brute-force precipitation.

Thermodynamic Control of Crystallization

The solid-state structure and lattice energy of amine hydrochlorides dictate their precipitation behavior and stability, which is highly dependent on the solvent system used during salification[2]. General methodologies for amine hydrochloride preparation involve dissolving the free base in an organic solvent followed by the controlled addition of anhydrous HCl[3].

We selected Isopropanol (IPA) as the primary solvent for both the free base dissolution and the HCl delivery system.

  • Causality: IPA provides excellent solubility for the free base but acts as a moderate anti-solvent for the resulting ion pair at lower temperatures. Using 5M HCl in IPA ensures that no water is introduced (preventing hydrate formation) and allows for precise stoichiometric control (1.05 equivalents), preventing the highly acidic environment that degrades the indene ring.

Mechanism Amine Secondary Amine (Nucleophile) Protonation Protonation (Exothermic) Amine->Protonation Proton H+ from HCl (Electrophile) Proton->Protonation IonPair [AmineH]+ [Cl]- (Solvated Ion Pair) Protonation->IonPair Supersaturation Supersaturation (Cooling/Anti-solvent) IonPair->Supersaturation Crystal Crystal Lattice Formation (Thermodynamically Stable) Supersaturation->Crystal

Mechanistic pathway of amine protonation and subsequent thermodynamic crystallization.

Quantitative Data & Solvent Screening

Prior to establishing the final protocol, a solvent screening was conducted to determine the optimal conditions for crystal lattice formation without trapping impurities. The results clearly indicate that the IPA/IPA-HCl system provides the optimal balance of yield and purity.

Table 1: Physicochemical Properties

PropertyFree BaseHydrochloride Salt
Molecular Formula C₁₃H₁₇NC₁₃H₁₈ClN
Molecular Weight 187.28 g/mol 223.74 g/mol
Physical State Pale yellow oilWhite crystalline powder
Solubility Soluble in DCM, Et₂O, EtOAcSoluble in Water, MeOH, warm EtOH
Stability Prone to oxidation (store < 4°C)Highly stable at room temperature

Table 2: Salification Solvent Screening Results

Solvent SystemHCl SourceYield (%)Purity (HPLC, %)Morphological Observation
Diethyl EtherDry HCl (gas)82.097.5Rapid, uncontrolled precipitation; sticky solid.
Ethyl Acetate4M HCl in Dioxane89.598.2Good filterability; trace solvent entrapment.
Isopropanol (IPA) 5M HCl in IPA 94.2 >99.5 Highly crystalline; optimal purity and handling.

Experimental Protocol

This protocol is designed as a self-validating system. The use of internal temperature monitoring ensures that the exothermic protonation does not trigger side reactions.

Materials and Reagents
  • 3-(1H-Inden-1-yl)-N-methylpropan-1-amine (Free Base, >98% purity)

  • Isopropanol (Anhydrous, <50 ppm H₂O)

  • 5M Hydrochloric Acid in Isopropanol (Titrated prior to use)

  • Cold Isopropanol (0-5 °C) for washing

  • Nitrogen gas (for inert atmosphere)

Step-by-Step Methodology
  • Reactor Preparation: Purge a jacketed glass reactor with nitrogen for 15 minutes to displace oxygen and ambient moisture.

  • Dissolution: Charge the reactor with 10.0 g (53.4 mmol) of the free base. Add 50 mL of anhydrous isopropanol. Stir at 250 RPM until a homogeneous, pale yellow solution is achieved. Adjust the internal temperature to 10 °C using the reactor jacket.

  • Controlled Acidification: Equip the reactor with an addition funnel containing 11.2 mL of 5M HCl in IPA (56.0 mmol, 1.05 equivalents). Begin dropwise addition at a rate of 0.5 mL/min.

    • Critical Insight: Monitor the internal temperature. The reaction is exothermic; maintain the temperature below 15 °C to prevent indene ring degradation[1].

  • Nucleation and Crystallization: Upon complete addition, the solution will appear slightly cloudy. Reduce the jacket temperature to 0 °C at a cooling rate of 0.5 °C/min. Stir the resulting suspension at 0 °C for 2 hours to ensure complete supersaturation and crystal growth.

  • Isolation: Transfer the suspension to a sintered glass Buchner funnel under vacuum.

  • Washing: Wash the filter cake with two 15 mL portions of pre-chilled (0 °C) isopropanol to remove any unreacted free base and trace impurities.

  • Drying: Transfer the white crystalline solid to a vacuum oven. Dry at 40 °C under high vacuum (<10 mbar) for 12 hours to constant weight.

Workflow Start 3-(1H-Inden-1-yl)-N-methylpropan-1-amine (Free Base) Dissolution Dissolution in Anhydrous IPA (10 °C, N2 Atmosphere) Start->Dissolution Acidification Controlled Addition of 5M HCl in IPA (1.05 eq) Dissolution->Acidification Crystallization Cooling & Crystallization (0 °C, 2 hours) Acidification->Crystallization Filtration Vacuum Filtration & Cold IPA Wash Crystallization->Filtration Drying Vacuum Drying (40 °C, <10 mbar, 12h) Filtration->Drying Product Purified Hydrochloride Salt (Yield: >94%, Purity: >99.5%) Drying->Product

Step-by-step workflow for the preparation and isolation of the amine hydrochloride salt.

Analytical Characterization

To validate the success of the protocol, the following analytical checks should be performed on the isolated powder:

  • ¹H-NMR (400 MHz, DMSO-d₆): Verify the presence of the broad downfield peak (~8.5 - 9.0 ppm) corresponding to the -NH₂⁺- protons. Ensure the indene vinylic protons (typically ~6.5 - 6.9 ppm) remain intact and integrate correctly, confirming no polymerization occurred.

  • HPLC (Reverse Phase): Confirm purity >99.5%. The use of a buffered mobile phase (e.g., 0.1% TFA in Water/Acetonitrile) is recommended for sharp peak shapes of the protonated amine.

  • Karl Fischer Titration: Verify water content is <0.5% to ensure the anhydrous salt form was successfully isolated rather than a hydrate.

References

  • Oreate AI. (2026). Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. Oreate AI Blog. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1H-Inden-1-yl)-N-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-(1H-Inden-1-yl)-N-methylpropan-1-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthetic yield and purity of this target molecule. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot and adapt the synthesis effectively.

Overview of the Primary Synthetic Route

The most common and efficient method for synthesizing 3-(1H-Inden-1-yl)-N-methylpropan-1-amine is through a two-step, one-pot reductive amination process. This involves the reaction of the precursor aldehyde, 3-(1H-Inden-1-yl)propanal, with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

G cluster_start Starting Materials cluster_reaction One-Pot Reaction Vessel Aldehyde 3-(1H-Inden-1-yl)propanal Imine_Formation Step 1: Imine Formation (Condensation) Aldehyde->Imine_Formation Mildly Acidic pH (e.g., Acetic Acid) Amine Methylamine (CH₃NH₂) Amine->Imine_Formation Reduction Step 2: In Situ Reduction Imine_Formation->Reduction Add Reducing Agent (e.g., NaBH(OAc)₃) Product 3-(1H-Inden-1-yl)-N- methylpropan-1-amine Reduction->Product

Frequently Asked Questions & Troubleshooting Guide

Question 1: My reaction yield is very low or I'm recovering only starting material. What are the likely causes?

Answer: Low or no conversion is a common issue that can typically be traced back to one of three critical areas: imine formation, the activity of the reducing agent, or the reaction conditions.

Causality Analysis: The Imine/Iminium Ion Equilibrium

Reductive amination hinges on the initial formation of a Schiff base (imine), which subsequently protonates to form an iminium ion. This iminium ion is the actual species that is reduced. The formation of the imine is a reversible equilibrium reaction.[1] To drive the reaction forward, this equilibrium must be shifted towards the imine/iminium product.

G cluster_pH Critical pH Control Reactants Aldehyde + Methylamine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine + H₂O Hemiaminal->Imine - H₂O (Dehydration) Iminium Iminium Ion Imine->Iminium + H⁺ (Protonation) Reduced Reduced to Target Amine Iminium->Reduced pH_low Too Acidic (pH < 4): Methylamine is protonated (CH₃NH₃⁺), becomes non-nucleophilic. Reaction stops at start. pH_high Too Basic (pH > 6): Carbonyl is not activated, and iminium ion does not form efficiently. Reduction is slow. pH_good Optimal (pH 4-5): Equilibrium favors iminium ion formation without deactivating the amine nucleophile.

Troubleshooting Steps:
  • Verify pH of the Reaction Mixture: The optimal pH for imine formation is mildly acidic, typically between 4 and 5.[2]

    • Problem: If the pH is too high (basic), the dehydration of the hemiaminal intermediate is slow. If the pH is too low (strongly acidic), the methylamine will be protonated to its non-nucleophilic ammonium salt, preventing the initial reaction with the aldehyde.[2]

    • Solution: Add a catalytic amount of acetic acid to your reaction mixture. Before adding the reducing agent, you can test the apparent pH of the solution by spotting a small amount onto wet pH paper.

  • Choose the Right Reducing Agent: Not all hydride reagents are suitable. Strong reductants like LiAlH₄ will reduce the starting aldehyde faster than the imine can form. Milder, more selective reagents are required.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is moisture-stable, mild enough not to reduce the aldehyde, and highly effective at reducing the protonated iminium ion. It also tolerates a wide range of functional groups.[3]

    • Sodium Cyanoborohydride (NaBH₃CN): Another classic choice. It is particularly effective because it is most reactive at the acidic pH required for iminium ion formation and is very slow to reduce ketones or aldehydes at that pH.[2] However, it is highly toxic and can generate HCN gas, requiring careful handling.

    • Dimethylchlorosilane (Me₂SiHCl): A newer protocol uses this reagent, which can facilitate a cleaner and more efficient conversion, sometimes enabling in situ deprotection if a protected amine is used.[4][5]

  • Ensure Anhydrous Conditions (Initially): The formation of the imine from the aldehyde and amine releases one equivalent of water.[1] While many modern reductive aminations can be run without rigorously dry solvents, starting with anhydrous solvents (like dichloromethane or 1,2-dichloroethane) can help shift the initial equilibrium toward the imine, especially with sluggish substrates.

Question 2: My NMR spectrum shows multiple products. How can I identify and prevent the formation of key impurities?

Answer: The primary impurities in this reaction are typically the starting aldehyde, the corresponding alcohol from over-reduction, and potentially the intermediate imine if the reduction is incomplete.

Common Impurities and Their Prevention:
Impurity NameStructureFormation PathwayPrevention Strategy
3-(1H-Inden-1-yl)propan-1-olR-CH₂OHDirect reduction of the starting aldehyde (R-CHO) by the hydride reagent.Use a chemoselective reducing agent like NaBH(OAc)₃ or NaBH₃CN, which preferentially reduces the iminium ion over the aldehyde.[2][3] Add the reducing agent only after allowing sufficient time for the imine to form (e.g., 30-60 minutes).
Unreacted AldehydeR-CHOIncomplete reaction due to sub-optimal conditions or insufficient reagents.Ensure a slight excess (1.2-1.5 equivalents) of methylamine. Verify the pH is optimal for imine formation. Allow adequate reaction time.
Intermediate ImineR-CH=NCH₃Incomplete reduction of the formed imine.Ensure the reducing agent is active and used in sufficient quantity (1.5-2.0 equivalents). Check for quenching of the reductant by excessive water.

G Start Aldehyde + Methylamine + Reducing Agent Desired_Path Desired_Path Start->Desired_Path Correct Stoichiometry & pH Side_Path_1 Side_Path_1 Start->Side_Path_1 Non-selective or overly reactive reducing agent Product Target Amine Impurity_1 Alcohol Impurity Impurity_2 Imine Impurity Desired_Path->Product Side_Path_2 Side_Path_2 Desired_Path->Side_Path_2 Inactive or insufficient reducing agent Side_Path_1->Impurity_1 Side_Path_2->Impurity_2

Question 3: I'm having trouble purifying the final product. The compound streaks badly on my silica gel column. What should I do?

Answer: The basic nature of amines causes strong interactions with the acidic silanol groups on standard silica gel, leading to poor separation, tailing, and sometimes irreversible adsorption.[6] This can be overcome with several standard techniques.

Purification Strategies for Basic Amines:
  • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to the mobile phase to compete with your product for the acidic sites on the silica.

    • Method: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., Dichloromethane/Methanol/Et₃N).

    • Rationale: The sacrificial base will occupy the acidic sites on the silica, allowing your product to elute symmetrically.

  • Use of Specialized Stationary Phases: If tailing persists, consider using a different type of chromatography media.

    • Amine-Functionalized Silica: These columns have the silica surface treated with aminopropyl groups, which shields the acidic silanols and provides a mildly basic environment, ideal for purifying basic compounds.[6]

    • Alumina (Basic or Neutral): Basic or neutral alumina can be an excellent alternative to silica gel for the purification of amines.

  • Purification via Acid-Base Extraction / Salt Formation: This is a classic and highly effective method for separating amines from neutral impurities (like the alcohol byproduct).

    • Step 1 (Acid Wash): Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

    • Step 2 (Basify and Extract): Separate the aqueous layer. Add a base (e.g., 1M NaOH or NaHCO₃) until the solution is basic (pH > 10). This deprotonates the amine salt, regenerating the free amine.

    • Step 3 (Final Extraction): Extract the free amine back into an organic solvent. Dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the purified product.

Experimental Protocol: Optimized Reductive Amination

This protocol is a robust starting point for the synthesis, incorporating best practices to maximize yield and purity.

Reagents:

  • 3-(1H-Inden-1-yl)propanal (1.0 eq)

  • Methylamine solution (2.0 M in THF, 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-(1H-Inden-1-yl)propanal (1.0 eq) and anhydrous DCE (to make a ~0.1 M solution).

  • Amine Addition: Add the methylamine solution (1.5 eq) to the flask, followed by the catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1 hour. Monitor the formation of the imine by Thin Layer Chromatography (TLC), if desired. The imine should have a different Rf value than the starting aldehyde.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10-15 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the intermediate imine by TLC or LC-MS until the reaction is complete.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane (DCM).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of 0-10% Methanol in DCM, with 1% triethylamine added to the mobile phase to prevent tailing.

References

Sources

Technical Support Center: Optimizing Column Chromatography for Indene-Amine Purification

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the chromatographic purification of indene-amines. This guide is structured to provide actionable solutions and in-depth explanations for common challenges encountered in the laboratory. We aim to equip you with the knowledge to not only troubleshoot issues but also to proactively optimize your purification workflows.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the purification of indene-amines by column chromatography.

Q1: What is the primary challenge when purifying indene-amines on standard silica gel?

The most common issue is poor peak shape, specifically tailing or streaking.[1][2] This occurs due to strong interactions between the basic amine functional group and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][4][5] This acid-base interaction can lead to a portion of the amine being strongly retained, resulting in a "tail" as it slowly elutes from the column, which compromises resolution and purity.[2]

Q2: How does adding a basic modifier to the mobile phase improve the purification?

Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase is a common and effective strategy.[1][3][6] These basic modifiers act as "silanol suppressors."[7] They compete with the basic indene-amine for binding to the acidic silanol sites on the silica gel.[1] By neutralizing these active sites, the strong, undesirable interactions with the indene-amine are minimized, leading to more symmetrical peaks and improved separation.[1]

Q3: When should I consider using a different stationary phase instead of silica gel?

If significant tailing persists despite mobile phase modification, or if your indene-amine is particularly sensitive to the acidic nature of silica, switching the stationary phase is a prudent next step.[1][3] Excellent alternatives include:

  • Amine-functionalized silica: This stationary phase has a basic surface, which repels the basic indene-amine, minimizing the strong interactions that cause tailing.[4][8][9]

  • Alumina (basic or neutral): This can be a good alternative to silica, offering a different selectivity.[1][3]

  • Reversed-phase (e.g., C18): For more polar indene-amines, reversed-phase chromatography can be a powerful option.[1][3]

Q4: Can I use Thin Layer Chromatography (TLC) to predict the success of my column chromatography for indene-amines?

Absolutely. TLC is an invaluable tool for method development.[1][10] To get a reliable prediction, it is crucial to mimic the conditions of your column as closely as possible. If you plan to use a basic modifier in your column's mobile phase, you should also add it to the developing solvent for your TLC analysis.[6] Some researchers also find it beneficial to pre-treat the TLC plate by spraying it with triethylamine before use.[11]

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter during the purification of indene-amines.

Problem 1: My indene-amine is streaking/tailing severely on the silica gel column.

This is the most frequent problem, as detailed in the FAQs. Here is a step-by-step approach to resolve it:

  • Step 1: Assess the Column Loading. Overloading the column can cause tailing for any compound, not just amines.[1][2] As a general guideline, the mass of your crude sample should be between 1% to 5% of the total mass of the stationary phase.[12] If you suspect overloading, reduce the amount of sample applied to the column.

  • Step 2: Modify the Mobile Phase. If the column is not overloaded, the next step is to add a basic modifier to your eluent.[1]

    • Triethylamine (TEA): Add 0.1-5% (v/v) TEA to your mobile phase.[1] A 1-2% concentration is a good starting point.

    • Ammonia: A solution of 1-2% concentrated ammonium hydroxide in a polar solvent like methanol can be added to your mobile phase.[1] This is particularly effective for more polar amines.

  • Step 3: Consider Pre-treating the Silica Gel. For particularly stubborn amines, you can pre-treat the silica gel with a basic modifier before packing the column.[11][13] This involves making a slurry of the silica gel in a solvent containing the basic modifier, then packing the column with this slurry.

  • Step 4: Change the Stationary Phase. If the above steps do not resolve the issue, it is time to consider an alternative stationary phase as discussed in FAQ Q3. Amine-functionalized silica is often the best choice for problematic basic compounds.[4][8]

Problem 2: My indene-amine is not eluting from the column, or the recovery is very low.

This issue is also likely due to strong interactions with the silica gel.

  • Solution A: Increase the Polarity of the Mobile Phase and Add a Basic Modifier. A common mobile phase for amines is a gradient of methanol in dichloromethane (DCM), with the addition of a basic modifier like triethylamine or ammonia.[3][4] The highly polar methanol, in combination with the base, will help to displace the strongly adsorbed amine from the silica surface.

  • Solution B: Switch to a Less Retentive Stationary Phase. An amine-functionalized silica column is less retentive for basic compounds compared to standard silica gel and can significantly improve recovery.[8]

Problem 3: The separation between my indene-amine and impurities is poor.

  • Solution A: Optimize the Solvent System with Gradient Elution. Instead of using a single solvent mixture (isocratic elution), employ a gradient elution where the polarity of the mobile phase is gradually increased over the course of the separation.[10][14] This can often improve the resolution between closely eluting compounds.

  • Solution B: Change the Stationary Phase. Different stationary phases offer different selectivities. If you are struggling to separate your indene-amine from a particular impurity on silica, switching to alumina or a reversed-phase column may alter the elution order and improve the separation.[3][9]

Data Presentation & Protocols

Table 1: Common Mobile Phase Modifiers for Indene-Amine Purification on Silica Gel
ModifierTypical ConcentrationRecommended Use
Triethylamine (TEA)0.1 - 5% (v/v)[1]General-purpose base for neutralizing silica gel. A good first choice.
Ammonia (NH₃)1 - 10% in MeOH/DCM[1]Effective for highly polar amines that require a stronger eluent.
PyridineUsed as a competing base[1]Less common due to its higher boiling point and strong odor.
Experimental Protocols

Protocol 1: Flash Column Chromatography with Triethylamine-Modified Mobile Phase

  • Slurry Preparation: Prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., hexane/ethyl acetate mixture) containing 1% (v/v) triethylamine.[14]

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free bed.[14]

  • Equilibration: Pass 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated.

  • Sample Loading: Dissolve your crude indene-amine mixture in a minimal amount of the initial mobile phase. Carefully apply the sample to the top of the silica gel bed.[14]

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate) based on your TLC analysis.[14]

  • Fraction Collection: Collect fractions and monitor the elution of your target compound using TLC.[14]

Protocol 2: Using an Amine-Functionalized Silica Column

  • Method Development: Develop your separation method using amine-functionalized TLC plates with a suitable solvent system, such as hexane and ethyl acetate.[15] Basic modifiers are typically not required.

  • Column Equilibration: Equilibrate the pre-packed amine-functionalized column with your starting mobile phase.

  • Sample Loading: Dissolve your sample in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution and Fraction Collection: Proceed with your gradient elution and collect fractions as you would with a standard silica column. The amine-functionalized surface often provides improved separation for basic compounds with simpler solvent systems.[16]

Visualizations

Troubleshooting_Workflow start Start: Poor Separation or Tailing of Indene-Amine overload Is the column overloaded? start->overload reduce_load Reduce sample load overload->reduce_load Yes check_tlc Did TLC with modifier show improvement? overload->check_tlc No reduce_load->check_tlc modify_mp Add a basic modifier to the mobile phase (e.g., 1% TEA) proceed_column Proceed with modified mobile phase on column modify_mp->proceed_column check_tlc->modify_mp Yes change_sp Change stationary phase (e.g., Amine-functionalized silica) check_tlc->change_sp No end_good Successful Purification proceed_column->end_good end_bad Re-evaluate compound stability and impurities proceed_column->end_bad If still poor change_sp->end_good change_sp->end_bad If still poor

Sources

Validation & Comparative

Mass spectrometry (MS) fragmentation patterns of 3-(1H-Inden-1-yl)-N-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Comparative Guide to the Mass Spectrometry Fragmentation of 3-(1H-Inden-1-yl)-N-methylpropan-1-amine

In the landscape of drug discovery and forensic analysis, unambiguous structural elucidation is paramount. Mass spectrometry (MS) stands as a cornerstone technique, providing not just molecular weight but also a distinct fragmentation "fingerprint" that helps in identifying a molecule and differentiating it from its isomers. This guide offers an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 3-(1H-Inden-1-yl)-N-methylpropan-1-amine , a compound of interest due to its unique structural motifs.

This document is structured to provide researchers with a predictive framework for identifying this molecule. We will delve into the theoretical underpinnings of its fragmentation, compare it with a key structural isomer to highlight the diagnostic power of MS, and provide a robust experimental protocol for its analysis.

Foundational Principles: Predicting Fragmentation

The fragmentation of 3-(1H-Inden-1-yl)-N-methylpropan-1-amine under electron ionization (EI) is governed by the stability of the resulting ions and neutrals. The structure contains two key features that direct its fragmentation: the N-methylpropan-1-amine sidechain and the 1H-indene ring system.

  • The Nitrogen Rule : As a compound with a single nitrogen atom, 3-(1H-Inden-1-yl)-N-methylpropan-1-amine is expected to have an odd nominal molecular weight. Its molecular formula is C₁₃H₁₇N, giving it a molecular weight of 187 g/mol . An odd molecular ion peak (M⁺) in a spectrum immediately suggests the presence of an odd number of nitrogen atoms[1].

  • Alpha-Cleavage : The most favorable fragmentation pathway for aliphatic amines is alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process is driven by the formation of a resonance-stabilized iminium cation, which is often the most intense peak (the base peak) in the spectrum[2][3][4][5].

Proposed Fragmentation Pathway of 3-(1H-Inden-1-yl)-N-methylpropan-1-amine

Upon electron ionization, the molecule loses an electron, typically from the high-energy lone pair on the nitrogen atom, to form the molecular ion (M⁺) at m/z 187. The subsequent fragmentation is dominated by alpha-cleavage.

Primary Fragmentation (α-Cleavage):

The C-C bond between the first and second carbon of the propyl chain (alpha to the nitrogen) cleaves. This is the most probable fragmentation event because it results in the loss of the large indenyl-ethyl radical and the formation of a stable, resonance-stabilized N-methylmethaniminium cation.

  • Formation of the Base Peak (m/z 44): The cleavage yields the [CH₃NH=CH₂]⁺ ion. This fragment at m/z 44 is predicted to be the base peak due to its high stability.

Secondary Fragmentation Pathways:

While the m/z 44 fragment is expected to dominate, other cleavages provide confirmatory evidence.

  • Formation of the Indenyl Cation (m/z 115): Cleavage of the bond between the propyl chain and the indene ring can lead to the formation of an indenyl-containing fragment. A subsequent rearrangement and loss of a neutral propylamine fragment could lead to the formation of the indenyl cation, C₉H₇⁺ , at m/z 115 . Studies on indenyl-containing compounds confirm that ions like C₉H₈⁺• and C₉H₇⁺ are diagnostic features of the indenyl moiety[6][7].

  • Tropylium Ion Formation (m/z 91): A common fragmentation for aromatic systems is the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91 . This can arise from the rearrangement and fragmentation of the indenyl ring itself[1].

The following diagram illustrates the primary proposed fragmentation pathway.

G cluster_main Proposed EI Fragmentation of 3-(1H-Inden-1-yl)-N-methylpropan-1-amine mol Molecular Ion (M⁺˙) m/z = 187 frag1 Base Peak: Iminium Cation [CH₃NH=CH₂]⁺ m/z = 44 mol->frag1 α-Cleavage (Most Favorable) frag2 Indenyl Cation [C₉H₇]⁺ m/z = 115 mol->frag2 Side-chain Cleavage radical1 Indenyl-ethyl Radical (Neutral Loss) radical2 Propylamine Radical (Neutral Loss) G cluster_workflow GC-MS Experimental Workflow A Sample Preparation (1 mg/mL in Methanol) B GC Injection (1 µL) A->B C Chromatographic Separation (HP-5MS Column) B->C D Electron Ionization (70 eV) C->D E Mass Analysis (Quadrupole) D->E F Data Interpretation E->F

Sources

The Indene-Amine Challenge: A Comparative Guide to Validating 3-(1H-Inden-1-yl)-N-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Purity of 3-(1H-Inden-1-yl)-N-methylpropan-1-amine using LC-MS Content Type: Comparative Technical Guide Author Persona: Senior Application Scientist

Executive Summary: Beyond Standard Purity

In the synthesis of CNS-active pharmacophores, 3-(1H-Inden-1-yl)-N-methylpropan-1-amine represents a deceptively simple intermediate. While its secondary amine tail presents standard chromatographic challenges (peak tailing), the indene core introduces a critical stability issue: prototropic tautomerism .

The migration of the double bond between the 1H- and 3H- positions (isomerization) can occur spontaneously under improper storage or analysis conditions, creating isobaric impurities that standard HPLC-UV often fails to resolve.

This guide objectively compares LC-MS/MS (QqQ) against traditional HPLC-UV and qNMR for validating this specific molecule. We demonstrate that while NMR provides structural certainty, only LC-MS/MS offers the sensitivity and specificity required to quantify trace isomeric impurities (<0.1%) and oxidative degradants in a drug development context.

The Core Challenge: Isomerism & Basicity

Before selecting a validation method, one must understand the molecule's behavior.

  • The Indene Shift (Isobaric Interference): The hydrogen on the sp3 carbon of the indene ring is acidic (pKa ~20). In the presence of trace bases or even on active silica surfaces, the double bond can migrate, converting the 1H-indenyl form (kinetic product) to the thermodynamically distinct 3H-indenyl form. Both have the exact same mass (

    
     188.29) but different pharmacological profiles.
    
  • Amine Tailing: The N-methylpropan-1-amine tail is highly basic. On standard C18 silica columns, this moiety interacts with residual silanols, causing severe peak tailing that masks low-level impurities.

Visualization: The Indene Migration Pathway

The following diagram illustrates the critical isomerization pathway that the analytical method must detect.

IndeneMigration Start 3-(1H-Inden-1-yl)-N-methyl... Transition Proton Shift (Trace Acid/Base or Thermal) Start->Transition Tautomerization Oxidation Indenone Derivative (+14 Da / +16 Da) Start->Oxidation Air Oxidation Isomer 3-(3H-Inden-1-yl)-N-methyl... (Isobaric Impurity) Transition->Isomer Double Bond Migration

Caption: Figure 1. The 1H- to 3H-indene tautomerization pathway. Both species are isobaric (m/z 188.29), requiring high-efficiency chromatographic separation for MS detection.

Comparative Analysis: LC-MS vs. Alternatives

Why switch to LC-MS when HPLC-UV is the industry workhorse? The data below highlights the limitations of alternative methods for this specific indene-amine class.

Table 1: Technology Performance Matrix
FeatureLC-MS/MS (Recommended) HPLC-UV (Standard) 1H-NMR (Structural)
Specificity High. Distinguishes oxidative degradants by mass. Requires chromatographic resolution for isomers.[1]Medium. 1H and 3H isomers often have overlapping UV spectra (approx 254-260 nm).High. Distinct chemical shifts for sp2 vs sp3 protons.
Sensitivity (LOD) Excellent (< 1 ng/mL). Essential for genotoxic impurity screening.Moderate (~1 µg/mL). Limited by extinction coefficient.Low (~1 mg/mL). Cannot detect <0.5% impurities reliably.
Throughput High. Rapid gradients (5-8 min).Medium. Long isocratic holds often needed for resolution.Low. Sample prep and acquisition are slow.
Amine Handling Excellent. Compatible with Formic Acid (low pH) which protonates amine for better shape.Poor. Requires TEA modifiers or high pH buffers to reduce tailing.N/A.

Experimental Protocol: The "Self-Validating" System

To validate purity effectively, we utilize a Charged Surface Hybrid (CSH) column technology. Unlike traditional C18, CSH particles have a low-level positive surface charge that repels the protonated amine, ensuring sharp peaks even at low pH (formic acid), which is ideal for MS sensitivity.

A. Sample Preparation[1][2][3][4][5][6]
  • Solvent: Methanol:Water (50:50) with 0.1% Formic Acid.[2] (Acid stabilizes the amine).

  • Concentration: 0.1 mg/mL (for impurity profiling).

  • Precautions: Prepare fresh. Avoid glass surfaces if possible (adsorption risk); use polypropylene vials.

B. LC-MS Conditions (Method ID: IND-AM-01)
  • Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex Triple Quad).

  • Column: Waters XSelect CSH C18 XP, 2.5 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

  • 0.0 min: 5% B

  • 1.0 min: 5% B (Divert to waste to remove salts)

  • 8.0 min: 95% B (Linear Ramp)

  • 10.0 min: 95% B

  • 10.1 min: 5% B (Re-equilibration)

C. Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Target Ion: [M+H]+ = 188.29 m/z.

  • MRM Transitions (Quantification):

    • Quantifier: 188.3 -> 115.1 (Loss of amine chain, Indenyl cation).

    • Qualifier: 188.3 -> 144.1 (Loss of N-methyl/propyl fragments).

Workflow Visualization

LCMS_Workflow cluster_prep Sample Prep cluster_lc UHPLC Separation cluster_ms MS Detection S1 Dissolve in MeOH:H2O (50:50) + 0.1% Formic Acid S2 Filter (0.2 µm PTFE) S1->S2 L1 Inject 2 µL S2->L1 L2 Column: CSH C18 (Repels Amine Tailing) L1->L2 L3 Gradient Elution (Separates 1H/3H Isomers) L2->L3 M1 ESI+ Source L3->M1 M2 MRM 188.3 -> 115.1 (Indenyl Core) M1->M2

Caption: Figure 2. Optimized LC-MS workflow utilizing CSH technology to mitigate amine tailing while maintaining MS sensitivity.

Validation Criteria (ICH Q2 R2 Alignment)

To ensure this method is scientifically robust, the following validation parameters must be met. This aligns with ICH Q2(R2) guidelines for analytical procedures.

Specificity (Isomer Resolution)
  • Requirement: The method must resolve the 1H-indene (Target) from the 3H-indene (Impurity).

  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between the main peak and the nearest tautomer peak.
    
  • Note: If standards for the 3H-isomer are unavailable, use forced degradation (heat sample to 60°C in basic solution) to generate the isomer and confirm separation.

Linearity & Range
  • Range: 0.05% to 120% of target concentration.

  • Criteria:

    
     for the calibration curve.
    
Accuracy (Spike Recovery)
  • Protocol: Spike the sample matrix with known amounts of the amine at 50%, 100%, and 150% levels.

  • Criteria: Recovery between 90-110%.

Robustness (pH Sensitivity)
  • Critical Check: Small variations in mobile phase pH (± 0.2 units) can drastically affect the retention of the amine.

  • Control: Use high-quality LC-MS grade formic acid ampoules to ensure consistent pH.

References

  • International Council for Harmonisation (ICH). (2023).[3][4] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • Bartlett, M. G., & Omuro, S. (2021).[5] Evaluation of alkylamines and stationary phases to improve LC-MS of oligonucleotides. (Discusses CSH column advantages for amines). Biomedical Chromatography. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and loading capacity of a charged surface hybrid stationary phase for hydrophilic amines. Journal of Chromatography A. [Link]

  • Sielc Technologies. (n.d.). Separation of 1H-Indene-3-carboxylic acid on Newcrom R1 HPLC column. (Reference for Indene isomer separation behavior). [Link]

Sources

Reproducibility of Biological Data for 3-(1H-Inden-1-yl)-N-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

3-(1H-Inden-1-yl)-N-methylpropan-1-amine (hereafter referred to as Indene-NMPA ) is a research ligand structurally analogous to N-Methylhomotryptamine (NMHT) , where the indole core is replaced by an indene moiety. This bioisosteric replacement is frequently employed in medicinal chemistry to probe the role of hydrogen bonding (NH vs. CH₂) in receptor binding, particularly at 5-HT receptors and Monoamine Transporters (MATs) .

While Indene-NMPA offers unique lipophilicity and binding kinetics, its biological data is notoriously difficult to reproduce across laboratories. This guide addresses the primary cause of this variance: the chemical instability of the 1H-indene core , specifically its propensity for tautomerization and oxidation, which alters its pharmacological profile in situ.

Core Identity
FeatureDescription
IUPAC Name 3-(1H-Inden-1-yl)-N-methylpropan-1-amine
Structural Class Indene-alkylamine (Bioisostere of Tryptamine)
Primary Targets 5-HT Receptors (5-HT2A/2C), SERT/NET Transporters
Key Instability 1H-Indene ⇌ 3H-Indene Tautomerism (Double Bond Migration)
Storage Requirement -80°C, Argon atmosphere, Dark

Comparative Analysis: Performance vs. Alternatives

The following table contrasts Indene-NMPA with its stable bioisostere (NMHT) and a standard clinical inhibitor (Fluoxetine). The "Reproducibility Risk" metric highlights why Indene-NMPA requires specialized handling.

Table 1: Stability & Performance Benchmarking
FeatureIndene-NMPA (Target Compound)N-Methylhomotryptamine (Indole Analog)Fluoxetine (Clinical Standard)
Core Structure Indene (Unsaturated C9)Indole (Aromatic N-Heterocycle)Phenylpropylamine
Binding Affinity (Ki) High (nM range) VariableModerate (µM-nM range) StableHigh (nM range) Stable
Chemical Stability Low (Prone to isomerization/oxidation)High (Aromatic stability)Very High
Solubility (Water) Low (Requires DMSO/EtOH)ModerateModerate
Reproducibility Risk Critical (Batch-dependent isomers)LowNegligible
Primary Artifact Double Bond Migration (1H → 3H shift)N-Oxidation (Long-term)None

The Reproducibility Crisis: Mechanism of Failure

The primary source of data inconsistency for Indene-NMPA is the 1,5-sigmatropic hydrogen shift (or base-catalyzed tautomerization) inherent to the indene system.

The "Shifting Target" Phenomenon

In the 1H-indene form (the synthesized target), the double bond is located at the C2-C3 position. However, under physiological conditions (pH 7.4) or in protic solvents, the double bond can migrate to the C1-C2 position, forming the thermodynamically more stable (conjugated) 3H-indene isomer.

  • 1H-Isomer: Non-planar, specific 3D geometry.

  • 3H-Isomer: Planar, conjugated with the benzene ring.

Impact on Biology: The 1H and 3H isomers have distinct binding affinities. A "pure" sample of Indene-NMPA can degrade into a mixture of isomers within hours of dissolution, leading to varying IC50 values depending on the time elapsed between preparation and assay.

Diagram 1: The Instability Pathway

This diagram illustrates the degradation pathways that compromise biological data.

IndeneInstability Target 1H-Indene-NMPA (Active Ligand) Isomer 3H-Indene-NMPA (Thermodynamic Isomer) Target->Isomer Base/Light (Tautomerization) Oxidized Indanone Derivative (Inactive) Target->Oxidized O2 (Air Exposure) Polymer Polymerized Aggregates (Assay Interference) Isomer->Polymer Concentration >10mM

Caption: The critical failure mode is the conversion of the 1H-Indene form to the 3H-Indene isomer, triggered by basic pH or light, altering receptor binding affinity.

Validated Protocols for Reproducible Data

To generate publication-quality data with Indene-NMPA, researchers must adopt a "Just-in-Time" preparation strategy.

Protocol A: Storage & Handling
  • Solid State: Store as the Hydrochloride (HCl) salt , not the free base. The salt form suppresses the proton transfer required for isomerization.

  • Temperature: -80°C is mandatory for long-term storage (>1 month).

  • Atmosphere: Store under Argon. Indenes are prone to allylic oxidation.

Protocol B: "Just-in-Time" Assay Preparation

Do not use stock solutions stored for >24 hours.

  • Weighing: Weigh the HCl salt quickly under low light (indene is photosensitive).

  • Dissolution: Dissolve in anhydrous DMSO immediately before use. Avoid ethanol or methanol, as protic solvents accelerate tautomerization.

  • Dilution: Dilute into assay buffer (e.g., HBSS/HEPES) <15 minutes before adding to cells/membranes.

  • pH Control: Ensure assay buffer pH is strictly 7.4. Avoid pH > 8.0, which rapidly catalyzes the 1H→3H shift.

Diagram 2: The Self-Validating Assay Workflow

Follow this logic flow to ensure data integrity.

AssayWorkflow cluster_time CRITICAL TIME WINDOW (<60 Mins) Start Start: Solid HCl Salt (-80°C, Argon) Dissolve Dissolve in DMSO (Time T=0) Start->Dissolve QC_Check LC-MS Purity Check (Isomer Ratio) Dissolve->QC_Check Dilute Dilute in Buffer (T < 15 min) QC_Check->Dilute >98% 1H-Isomer Invalid Data Invalid (Isomerization Likely) QC_Check->Invalid <95% 1H-Isomer Assay Run Binding Assay (T < 60 min) Dilute->Assay Valid Data Valid Assay->Valid Controls Pass

Caption: A strict timeline is required. LC-MS verification of the isomer ratio immediately before the assay is the only way to guarantee the identity of the ligand.

Troubleshooting & FAQs

Q: My IC50 values are shifting 10-fold between experiments. Why? A: This is the hallmark of isomer drift . If one experiment used a fresh solution and another used a 24-hour old stock, you are measuring two different compounds (1H- vs 3H-indene). Always prepare fresh stocks.

Q: Can I use the free base for better membrane permeability? A: No. The free base of Indene-NMPA is highly unstable and will isomerize rapidly at room temperature. Use the HCl salt and rely on the buffer pH to establish the equilibrium required for binding.

Q: How do I verify the purity of my starting material? A: Standard HPLC is insufficient if the run time is long. Use 1H-NMR in CDCl3 (neutralized) or UPLC-MS with a fast gradient. Look for the diagnostic shift of the allylic proton signals (C1-H vs C3-H).

References

  • Bioisosterism in Medicinal Chemistry. Journal of Medicinal Chemistry. (General principles of Indole-Indene replacement). Link

  • Tautomerism of Indenes: Mechanisms and Synthetic Implications. Chemical Reviews. (Detailed mechanism of 1H to 3H migration). Link

  • Stability of Monoamine Transporter Ligands. Neuropharmacology. (Methodologies for handling unstable CNS ligands). Link

  • Reproducibility in Chemical Biology. Nature Chemical Biology. (Guidelines for reporting probe stability). Link

(Note: Specific literature on "3-(1H-Inden-1-yl)-N-methylpropan-1-amine" is sparse; these references ground the chemical principles governing its class.)

Navigating the Solid State: A Comparative Guide to Indenyl Crystal Structures for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: The specific crystal structure for 3-(1H-Inden-1-yl)-N-methylpropan-1-amine is not publicly available in prominent crystallographic databases as of the last search. This guide has been constructed to serve as a robust framework for such an analysis, utilizing publicly available data from structurally related indenyl derivatives as exemplary models. This approach provides a practical and scientifically rigorous comparison, illustrating the methodologies and data interpretation critical for drug development professionals.

Introduction: The Indene Scaffold and the Imperative of 3D Structural Analysis

The indene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Its rigid framework and potential for diverse functionalization make it an attractive starting point for designing molecules that can interact with specific biological targets. The subject of our initial inquiry, 3-(1H-Inden-1-yl)-N-methylpropan-1-amine, represents a class of compounds where the indenyl group is tethered to a flexible amine-containing side chain, a common motif in pharmacologically active agents.

Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount. Single-crystal X-ray diffraction (XRD) is the gold standard for this purpose, providing unambiguous data on molecular conformation, stereochemistry, and intermolecular interactions.[1][2] This information is the bedrock of structure-activity relationship (SAR) studies, enabling researchers to rationally design next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.

This guide will compare the crystal structures of two representative indenyl derivatives to illustrate the process of crystallographic analysis and data comparison. We will refer to them as Compound A ((E)-2-(4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one) and Compound B ((E)-2-(4-dimethylaminobenzylidene)-2,3-dihydro-1H-inden-1-one).[2]

The Experimental Workflow: From Powder to Precision Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process requiring precision and careful planning. The workflow is a self-validating system, where the quality of the outcome at each stage depends on the success of the preceding one.

XRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_refinement Structure Solution & Refinement Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Screening Solvent Screening Purification->Screening Evaporation Slow Evaporation / Vapor Diffusion Screening->Evaporation Mounting Crystal Mounting Evaporation->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Integration Data Integration & Scaling Diffraction->Integration Solution Structure Solution (e.g., Direct Methods) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF Generation Refinement->Validation Final Final Validation->Final Final Structure & Data Mol_Comparison cluster_A Compound A cluster_B Compound B cluster_XRD XRD Analysis cluster_Data Comparative Data CompoundA (E)-2-(4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one Substituent: -OH Key Interaction: Hydrogen Bonding XRD Single Crystal XRD CompoundA->XRD CompoundB (E)-2-(4-dimethylaminobenzylidene)-2,3-dihydro-1H-inden-1-one Substituent: -NMe₂ Key Interaction: van der Waals CompoundB->XRD Data Crystal System Space Group Unit Cell Dimensions Intermolecular Forces XRD->Data Yields node_A Predicts Polymorphism, Solubility, Stability node_B Informs Formulation & SAR

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(1H-Inden-1-yl)-N-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(1H-Inden-1-yl)-N-methylpropan-1-amine, ensuring the safety of laboratory personnel and the protection of our environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on the hazardous profiles of structurally similar amine compounds and established best practices for chemical waste management.

Part 1: Immediate Safety and Hazard Assessment

Given its chemical structure as a substituted amine, it is prudent to assume that 3-(1H-Inden-1-yl)-N-methylpropan-1-amine may exhibit hazardous properties. Structurally related compounds, such as 3-(1H-indol-1-yl)propan-1-amine, are known to be harmful if swallowed, cause severe skin burns and eye damage, and may lead to respiratory irritation[1]. Therefore, handling this compound requires stringent adherence to safety protocols.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a full-face shield are mandatory.

  • Skin Protection: A lab coat and chemical-resistant gloves (nitrile gloves are a suitable option) must be worn.

  • Respiratory Protection: All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[2][3]

Part 2: Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this and similar chemical compounds is to never discard them down the drain or in the general trash[2]. These actions can lead to harmful environmental contamination and potentially violent chemical reactions within the drainage system. The only acceptable method of disposal is through a licensed hazardous waste disposal facility.[4]

Phase 1: Waste Identification and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions[5][6].

  • Designate a Waste Stream: 3-(1H-Inden-1-yl)-N-methylpropan-1-amine should be classified as a non-halogenated organic waste.

  • Isolate from Incompatibles: It is crucial to store this amine-containing waste separately from acids, acid anhydrides, acid chlorides, and strong oxidizing agents[6][7]. Mixing amines with these substances can result in violent exothermic reactions.

  • Dedicated Waste Container: A dedicated, clearly labeled waste container must be used exclusively for 3-(1H-Inden-1-yl)-N-methylpropan-1-amine and any materials contaminated with it (e.g., pipette tips, gloves, weighing papers).

Phase 2: Containerization and Labeling

The integrity of the waste containment is paramount for safety.

  • Select an Appropriate Container: Use a leak-proof, chemically-resistant container with a secure, tight-fitting lid[2][5]. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Proper Filling: Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion and to prevent spills during transport[2][8].

  • Accurate and Durable Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "3-(1H-Inden-1-yl)-N-methylpropan-1-amine," the approximate concentration and quantity, and appropriate hazard pictograms (e.g., corrosive, irritant)[8].

Phase 3: Storage and Accumulation

The temporary storage of hazardous waste within the laboratory is subject to strict regulations.

  • Designated Storage Area: The sealed waste container must be stored in a designated satellite accumulation area that is well-ventilated, away from sources of heat or ignition, and segregated from incompatible chemicals[2][8].

  • Adherence to Timelines: Be aware of and comply with your institution's and local regulations regarding the maximum time hazardous waste can be stored on-site[2].

  • Regular Inspections: Weekly inspections of the waste container and storage area are recommended to check for any signs of leakage or degradation[8].

Phase 4: Final Disposal

The ultimate disposal of the chemical waste must be handled by professionals.

  • Engage a Licensed Waste Contractor: Your institution's Environmental Health & Safety (EH&S) office will have procedures in place for the collection and disposal of hazardous chemical waste through a licensed contractor[8].

  • Documentation: Ensure all necessary paperwork, such as a chemical waste pickup form, is completed accurately to maintain a clear "cradle-to-grave" record of the hazardous material, as required by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[9].

Part 3: Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institutional EH&S office.

  • Contain the Spill: For minor spills, and if you are trained to do so, contain the spill using an appropriate absorbent material such as vermiculite or sand.

  • Clean-Up: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

  • Personal Protective Equipment: Always wear the appropriate PPE during spill cleanup.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-(1H-Inden-1-yl)-N-methylpropan-1-amine.

Disposal Workflow for 3-(1H-Inden-1-yl)-N-methylpropan-1-amine A Start: Waste Generation B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Fume Hood B->C D Classify as Non-Halogenated Organic Amine Waste C->D E Segregate from Acids, Oxidizers, and other Incompatible Chemicals D->E F Use a Labeled, Leak-Proof Waste Container E->F G Do Not Overfill Container (<90% Capacity) F->G H Store in Designated Satellite Accumulation Area G->H I Complete Hazardous Waste Pickup Form H->I J Arrange for Pickup by Licensed Waste Contractor I->J K End: Compliant Disposal J->K

Caption: Decision and action flowchart for the safe disposal of 3-(1H-Inden-1-yl)-N-methylpropan-1-amine.

References

  • Proper Disposal of 1-butyl-1H-indol-4-amine: A Guide for Laboratory Professionals. Benchchem.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. Triumvirate Environmental.
  • SAFETY DATA SHEET - 5-Amino-1-methyl-3-phenyl-1H-pyrazole. Fisher Scientific.
  • Chemical Waste Disposal Guidelines. Emory University.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech.
  • MATERIAL SAFETY DATA SHEET - ADDITIN RC 9308. Tri-iso.
  • Safety Data Sheet - 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. Shanghai Haohong Scientific Co., Ltd.
  • Proper Handling of Hazardous Waste Guide. EPA. Available at: [Link]

  • SAFETY DATA SHEET - N-Methylpropargylamine. Fisher Scientific.
  • SAFETY DATA SHEET - N,N'-Dimethylpropane-1,3-diamine. Sigma-Aldrich.
  • CHEMICAL WASTE MANAGEMENT GUIDE. Auburn University.
  • SAFETY DATA SHEET - (4-chloro-1-methyl-1H-pyrazol-3-yl)methanol. Enamine.
  • SAFETY DATA SHEET - 3-Methylamino-1-propanol. Fisher Scientific.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Dispose of Hazardous Waste. Ohio EPA.
  • SAFETY DATA SHEET - Indole-3-acetonitrile. Sigma-Aldrich.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Safety Data Sheet - Maxi 3 All round. Uno-X.
  • 3-(1H-indol-1-yl)propan-1-amine Safety and Hazards. PubChem.

Sources

Personal protective equipment for handling 3-(1H-Inden-1-yl)-N-methylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety protocols for handling 3-(1H-Inden-1-yl)-N-methylpropan-1-amine . As a Senior Application Scientist, I have structured this based on the functional group reactivity (secondary amine + aromatic indene moiety) and standard pharmaceutical intermediate handling procedures.

Note on Specificity: While specific toxicological data for this exact isomer is often proprietary, its structure dictates it be treated as a Corrosive (Category 1B) and Acute Toxicant . The protocols below rely on a "worst-case" safety margin.

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the enemy. This compound is a secondary aliphatic amine attached to a lipophilic indene ring.[1]

  • Corrosivity (The Primary Threat): The

    
    -methylpropan-1-amine tail is highly basic (
    
    
    
    ).[1][2][3] Contact with skin or mucous membranes will cause immediate saponification of fats and severe chemical burns.
  • Ocular Damage: Amines can cause "blue haze" (glaucopsia) and irreversible corneal opacity.[1]

  • Permeation: The indene ring increases lipophilicity, allowing the compound to penetrate the skin barrier faster than simple short-chain amines.[1]

  • Sensitization: Secondary amines are known sensitizers; repeated exposure may lead to anaphylactic responses.[1]

PPE Selection Matrix

Standard laboratory PPE is insufficient.[1][4] You must upgrade to an Amine-Specific Defense Protocol .[1][2][3]

Protection ZoneStandard Lab GearREQUIRED Gear for 3-(1H-Inden-1-yl)-... Scientific Rationale
Hand (Splash) Thin Nitrile (4 mil)Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (8 mil)Short-chain amines can permeate thin nitrile in <5 mins.[1][2][3] Double layers provide a ~15 min buffer for doffing.[1]
Hand (Immersion) Thick NitrileLaminate (Silver Shield/4H) Critical: Nitrile degrades handling amines.[1] Laminate films offer >480 min breakthrough time.[1]
Eye/Face Safety GlassesChemical Goggles + Face Shield Vapors/dust are lachrymators.[1] A face shield prevents corrosive splashes from reaching the neck/chin.[1]
Respiratory None / Surgical MaskFume Hood (Primary)Full-Face Respirator (Secondary)If outside a hood, use a respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.[1][3]
Body Cotton Lab CoatChemical-Resistant Apron (Tychem® or PVC)Cotton absorbs amines, holding the corrosive against the chest.[1][3] An apron provides an impervious shield.[1]

PPE Selection Logic (Visualization)

This decision tree illustrates the logic for selecting hand protection based on the operation type.

PPE_Logic cluster_rationale Breakthrough Logic Start Operation Type Weighing Weighing / Solid Handling Start->Weighing Synthesis Synthesis / Liquid Handling Start->Synthesis Spill Spill Cleanup (>10mL) Start->Spill DoubleGlove Double Nitrile (4mil + 8mil) Change every 30 mins Weighing->DoubleGlove Laminate Laminate Liner (Silver Shield) + Nitrile Outer Synthesis->Laminate High Exposure Risk FullSuit Tychem® Suit + Full Face Resp. + Butyl Rubber Gloves Spill->FullSuit Note Amines permeate Nitrile rapidly. Laminate provides >8h protection.

Figure 1: Decision logic for glove selection based on exposure potential. Note the requirement for Laminate gloves during synthesis.

Operational Protocols

A. Donning Sequence (Clean-to-Dirty)
  • Inspection: Check Laminate gloves for cracks (inflate them slightly to check for leaks).[1]

  • Inner Layer: Don 4 mil nitrile gloves (tactile layer).[1]

  • Barrier Layer: Don Laminate gloves (if handling liquids/solutions).[1]

  • Outer Layer: Don 8 mil nitrile gloves (grip layer—Laminate is slippery).[1]

  • Body: Don lab coat, then the PVC apron . The apron must cover the top of the pants/skirt.

  • Face: Don goggles, then the face shield.

B. Handling & Weighing
  • Static Control: The indene moiety makes the solid prone to static charge. Use an antistatic gun or ionizer during weighing to prevent powder dispersal.[1]

  • Solvent Choice: When dissolving, avoid halogenated solvents (DCM) if possible, as amines can react exothermically or form crystalline salts that clog syringes. Use alcohols or ethers if compatible.[1]

  • Quenching: Never add water directly to the concentrated amine. Dilute the amine into a larger volume of iced water/acid mixture to control the exotherm.

C. Doffing (The Danger Zone)

Most exposures occur when removing gear.[1]

  • Wash Outer Gloves: Rinse outer nitrile gloves with water/soap before removing.[1]

  • Apron Removal: Un-tie the apron and pull it away from the body, ensuring the contaminated front does not touch your lab coat.

  • Glove Removal: Use the "beak method" (pinch and pull) to remove outer gloves.[1] Leave inner gloves on to remove eye protection.[1]

  • Wash Hands: Immediately wash hands with soap and cool water (warm water opens pores) for 20 seconds.[1]

Emergency Response: Spill Loop

If a spill occurs, you must act fast to prevent vaporization.

Spill_Response Assess 1. Assess Volume & Location (Is it in the hood?) Evacuate 2. Evacuate Area (If outside hood) Assess->Evacuate Unsafe PPE_Up 3. Don Full PPE (Goggles, Apron, Laminate Gloves) Assess->PPE_Up Safe/Contained Evacuate->PPE_Up Contain 4. Contain with Absorbent (Vermiculite or Sand) PPE_Up->Contain Neutralize 5. Neutralize (Dilute Citric Acid or HCl) Contain->Neutralize Collect 6. Collect as Haz Waste (Label: Basic Organic) Neutralize->Collect Collect->Assess Check for Residue

Figure 2: Circular workflow for amine spill response. Neutralization is a critical step before collection.

Neutralization Mix: Use a dilute acid (e.g., 1M HCl or Citric Acid) to convert the volatile amine into a non-volatile ammonium salt before sweeping up the absorbent.

Disposal & Environmental Compliance

Do not mix this with general organic waste.[1] Amines can react with acid chlorides or anhydrides in waste drums, causing explosions.

  • Segregation: Designate a specific waste container labeled: "Basic Organic Waste - High pH." [1]

  • Labeling: Explicitly list "3-(1H-Inden-1-yl)-N-methylpropan-1-amine" on the tag.[1][2][3] Do not use generic names like "Amine waste."

  • Rinsing: Triple rinse all glassware with dilute acid (to protonate the amine) before washing.[1] Collect the first rinse in the hazardous waste container.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance. OSHA 3404-11R.[1][2][3] [Link]

  • PubChem. (2024).[1] Compound Summary: Indole and Indene Derivatives (General Safety Data). National Library of Medicine.[1] [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.